molecular formula C9H8F2O2 B1641984 Methyl 2,2-difluoro-2-phenylacetate CAS No. 56071-96-6

Methyl 2,2-difluoro-2-phenylacetate

Cat. No.: B1641984
CAS No.: 56071-96-6
M. Wt: 186.15 g/mol
InChI Key: VWHZGGBEUOYQJC-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-phenylacetate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-difluoro-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-difluoro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHZGGBEUOYQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl Phenylacetate vs. Methyl 2,2-Difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Physicochemical Properties, Synthetic Routes, and Bioisosteric Utility

Executive Summary

This technical guide provides a rigorous comparison between Methyl Phenylacetate (MPA) and its fluorinated bioisostere, Methyl 2,2-difluoro-2-phenylacetate (MDPA) . While MPA serves as a foundational building block in organic synthesis and fragrance chemistry, MDPA represents a critical structural motif in modern medicinal chemistry. The introduction of the gem-difluoromethylene (


) group at the benzylic position fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic stability. This guide analyzes these differences to aid researchers in lead optimization and rational drug design.

Part 1: Physicochemical Profiling

The substitution of two benzylic hydrogen atoms with fluorine induces a "neo-pentyl" like steric bulk and a profound electronic withdrawal effect. This alteration drastically shifts the acidity of the parent acid and the electrophilicity of the ester carbonyl.

Comparative Data Table
PropertyMethyl Phenylacetate (MPA)Methyl 2,2-difluoro-2-phenylacetate (MDPA)Impact of Fluorination
CAS Number 101-41-756071-96-6
Formula


+36 Da (Mass Shift)
Molecular Weight 150.18 g/mol 186.16 g/mol Increased density/mass
Boiling Point 218 °C~85–90 °C (at 15 mmHg)*Lower polarizability reduces intermolecular forces despite mass increase.[1][2]
Density 1.066 g/mL~1.28 g/mL (Predicted)Significant increase due to F atom mass.
LogP (Octanol/Water) 1.83~2.45 (Predicted)

increases lipophilicity (

bond is hydrophobic).
pKa (Parent Acid) 4.31 (Phenylacetic acid)~1.10 (Difluorophenylacetic acid)**Critical:

is strongly electron-withdrawing, increasing acidity by ~3 log units.
Benzylic Reactivity High (Oxidation prone)Inert (Metabolically blocked)Blocks CYP450 benzylic hydroxylation.

*Note: Boiling points for fluorinated esters often deviate from mass-based trends due to low polarizability of the C-F bond. Value estimated based on ethyl ester analogs. **Note: Estimated based on the inductive shift observed between acetic acid (4.76) and difluoroacetic acid (1.24).

Part 2: Synthetic Pathways & Causality

The synthesis of MPA is a trivial condensation, whereas MDPA requires transition-metal catalysis due to the instability of the corresponding difluoro-enolate equivalents and the poor nucleophilicity of fluoride sources.

Methyl Phenylacetate: Fischer Esterification

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Reagents: Phenylacetic acid, Methanol,

    
     (cat).
    
  • Causality: The reaction is equilibrium-driven. High yields are achieved by using methanol as the solvent (Le Chatelier’s principle) to drive the equilibrium forward.

Methyl 2,2-difluoro-2-phenylacetate: Copper-Mediated Cross-Coupling

Mechanism: The "Sato-Amii" type cross-coupling. Direct fluorination of MPA is hazardous and non-selective. The preferred route utilizes a gem-difluoro building block coupled to an aryl halide.

  • Reagents: Iodobenzene (

    
    ), Methyl bromodifluoroacetate (
    
    
    
    ), Copper powder (
    
    
    ), DMSO.
  • Causality: The in-situ generation of a

    
     species allows for the nucleophilic attack on the aryl iodide. DMSO is critical to stabilize the organocopper intermediate.
    
Visualization: Synthetic Workflow Comparison

SynthesisComparison cluster_MPA MPA Synthesis (Classical) cluster_MDPA MDPA Synthesis (Cu-Mediated) PAA Phenylacetic Acid MeOH MeOH / H2SO4 PAA->MeOH MPA_Prod Methyl Phenylacetate MeOH->MPA_Prod Fischer Esterification (-H2O) PhI Iodobenzene Cu_DMSO Cu(0) / DMSO 50-60°C PhI->Cu_DMSO BrReagent Br-CF2-COOMe (Bromodifluoroacetate) BrReagent->Cu_DMSO MDPA_Prod Methyl difluorophenylacetate Cu_DMSO->MDPA_Prod Cross-Coupling (-CuBrI)

Caption: Comparison of the equilibrium-driven synthesis of MPA versus the irreversible copper-mediated cross-coupling required for MDPA.

Part 3: Reactivity, Stability & Metabolic Fate

Hydrolysis Kinetics (The "Fluorine Switch")

The presence of the


-difluoro group creates a dichotomy in reactivity:
  • Chemical Hydrolysis (Alkaline): MDPA hydrolyzes faster than MPA. The strong electron-withdrawing effect of the

    
     group renders the carbonyl carbon highly electrophilic, making it more susceptible to attack by hydroxide ions (
    
    
    
    ).
  • Enzymatic Hydrolysis (Esterases): MDPA often hydrolyzes slower in vivo. The increased steric bulk of fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) and the altered electronics can disrupt the catalytic triad alignment in serine esterases.

Metabolic Blocking

In drug discovery, MPA derivatives suffer from rapid clearance due to Benzylic Oxidation by Cytochrome P450 enzymes. The benzylic


 bond energy is relatively low (~85 kcal/mol).
  • The Fix: Replacing

    
     with 
    
    
    
    removes the abstractable hydrogen. The
    
    
    bond (~116 kcal/mol) is metabolically inert to P450 oxidation.
Visualization: Metabolic Fate

MetabolicFate MPA Methyl Phenylacetate (Benzylic C-H) CYP CYP450 Enzyme MPA->CYP Oxidation Benzylic Hydroxylation (Unstable Intermediate) CYP->Oxidation H-abstraction Clearance Rapid Clearance / Elimination Oxidation->Clearance MDPA Methyl Difluorophenylacetate (Benzylic C-F) CYP_Block CYP450 Enzyme MDPA->CYP_Block Blocked Oxidation BLOCKED (C-F Bond Stable) CYP_Block->Blocked No Reaction Extended Extended Half-Life (t1/2) Blocked->Extended

Caption: Divergent metabolic pathways: MPA undergoes rapid benzylic oxidation, while MDPA resists P450 metabolism, extending pharmacokinetics.

Part 4: Experimental Protocols

Protocol A: Copper-Mediated Synthesis of MDPA

This protocol avoids the use of ozone-depleting substances often found in older literature.

Reagents:

  • Iodobenzene (1.0 equiv)

  • Methyl bromodifluoroacetate (1.2 equiv)

  • Copper powder (2.5 equiv, activated with dilute HCl and dried)

  • DMSO (Anhydrous)[3]

Methodology:

  • Activation: Wash Copper powder with 2% HCl in acetone, filter, and dry under vacuum to remove oxides.

  • Setup: In a flame-dried 3-neck flask under Argon, suspend the activated Copper in anhydrous DMSO (0.5 M concentration relative to substrate).

  • Addition: Add Methyl bromodifluoroacetate dropwise at room temperature. Stir for 30 minutes to form the organocopper species (solution turns dark).

  • Coupling: Add Iodobenzene slowly. Heat the reaction mixture to 55°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with diethyl ether and pour into cold saturated

    
     solution (to chelate copper). Filter through Celite.
    
  • Purification: Separate organic layer, wash with brine, dry over

    
    . Concentrate and purify via vacuum distillation (Note: Product is volatile; avoid prolonged high-vacuum).
    
Protocol B: Comparative Chemical Hydrolysis Assay

To validate the electronic activation of the carbonyl.

  • Preparation: Prepare 10 mM solutions of MPA and MDPA in a 1:1 mixture of Acetonitrile:

    
    .
    
  • Initiation: Add NaOH to reach a final concentration of 0.1 M.

  • Monitoring: Monitor the disappearance of the ester peak via HPLC (UV detection at 254 nm) or

    
     NMR for MDPA (shift from -105 ppm ester to -108 ppm acid salt).
    
  • Expectation: MDPA should reach 50% conversion significantly faster than MPA due to the inductive effect of the

    
    -fluorines enhancing carbonyl electrophilicity.
    

References

  • Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling Reaction of Difluoroacetate Derivatives with Aryl Halides." Chemical and Pharmaceutical Bulletin. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry. Link

  • Uchimaru, T., et al. (2003).[4] "Effect of fluorine substitution on the rate for ester hydrolysis." Journal of Physical Organic Chemistry. Link

  • PubChem Compound Summary. (2024). "Methyl phenylacetate (CID 7559)." National Center for Biotechnology Information. Link

Sources

Introduction: The Strategic Importance of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,2-difluoro-2-phenylacetate

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The difluoromethyl group (CF₂) in particular, serves as a bioisostere for hydroxyl, thiol, or carbonyl groups, offering profound improvements in metabolic stability, membrane permeability, and binding affinity. Methyl 2,2-difluoro-2-phenylacetate, a derivative of α,α-difluorophenylacetic acid, has emerged as a critical and versatile building block for introducing the benzylic difluoromethylene motif into complex molecular scaffolds.[1]

This guide provides a comprehensive technical overview of Methyl 2,2-difluoro-2-phenylacetate, designed for researchers, chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and practical, field-proven insights.

Chemical Identity and Nomenclature

Precise identification is paramount in chemical synthesis and procurement. Methyl 2,2-difluoro-2-phenylacetate is known by several synonyms, and its primary identifier is its CAS (Chemical Abstracts Service) number.

IdentifierValueSource
IUPAC Name methyl 2,2-difluoro-2-phenylacetate[2]
Primary Synonym Methyl difluorophenylacetate[2]
CAS Number 56071-96-6[2]
Molecular Formula C₉H₈F₂O₂Calculated
Molecular Weight 186.16 g/mol Calculated

Note: It is crucial to distinguish the methyl ester (CAS 56071-96-6) from its parent carboxylic acid, α,α-Difluorophenylacetic acid (CAS 360-03-2), which serves as its common precursor.[1][3]

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is essential for the effective handling, storage, and application of this reagent.

PropertyValueSource(s)
Physical State Liquid[4]
Appearance Clear[4]
Boiling Point ~196 °C / 385 °F (for phenyl acetate, a related compound)[5]
Density ~1.073 g/cm³ (for phenyl acetate, a related compound)[5]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5][6][7]
Safety and Handling Synopsis

As with any laboratory chemical, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

  • Stability: The compound is stable under recommended storage conditions.[6][7]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air. If ingested, rinse the mouth with water and seek medical attention.[6]

Synthesis and Mechanistic Considerations

Methyl 2,2-difluoro-2-phenylacetate is typically synthesized via the esterification of its parent acid, α,α-difluorophenylacetic acid. The choice of this two-step approach is rooted in the accessibility of the parent acid, which is a stable and readily available building block.[8]

Workflow: Synthesis via Fischer Esterification

The most direct and industrially scalable method is the acid-catalyzed esterification of α,α-difluorophenylacetic acid with methanol. This classic reaction, known as Fischer esterification, is an equilibrium process driven to completion by using an excess of the alcohol or by removing the water byproduct.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up & Purification A α,α-Difluorophenylacetic Acid D Reaction Vessel A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux Conditions D->E Heat F Quench with Base (e.g., NaHCO₃ soln.) E->F Cool G Liquid-Liquid Extraction (e.g., with Ethyl Acetate) F->G H Drying of Organic Layer (e.g., with MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Vacuum Distillation) I->J K Final Product: Methyl 2,2-difluoro-2-phenylacetate J->K

Caption: General workflow for the synthesis of Methyl 2,2-difluoro-2-phenylacetate.

Protocol: Laboratory-Scale Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α,α-difluorophenylacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to serve as both reagent and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 h), monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield the final product. Trustworthiness: Each step of the work-up is designed to systematically remove impurities—unreacted acid, catalyst, water, and solvent—ensuring a high-purity final product.

Applications in Research and Drug Development

The primary utility of α,α-difluorophenylacetic acid and its esters lies in their role as precursors to the difluorobenzyl radical. This highly valuable reactive intermediate is used to install the difluoromethylated aryl motif into target molecules.[1]

Decarboxylative Functionalization

The parent acid is particularly effective in radical decarboxylative reactions.[1] This process involves the oxidative removal of the carboxyl group to form a difluorobenzyl radical, which can then be used in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][8]

G A α,α-Difluorophenylacetic Acid C Difluorobenzyl Radical Intermediate A->C - CO₂ - e⁻ B Oxidant (e.g., Persulfate) B->C E Difluoromethylated Product C->E D Target Molecule (e.g., Alkene, Imine) D->E Radical Addition

Sources

Methyl 2,2-difluoro-2-phenylacetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Solvation Thermodynamics and Application of Methyl 2,2-difluoro-2-phenylacetate

Executive Summary Methyl 2,2-difluoro-2-phenylacetate (CAS: 56071-96-6) represents a critical class of


-difluoroesters used extensively as bioisosteres for oxygen and carbonyl functionalities in medicinal chemistry. Its utility, however, is governed strictly by its solvation profile. Unlike simple aliphatic esters, the electron-withdrawing gem-difluoro group significantly alters the dipole moment and electrophilicity of the carbonyl carbon, dictating a specific solvent compatibility matrix. This guide provides a scientifically grounded framework for solubilizing and handling this intermediate in drug discovery workflows.

Part 1: Physicochemical Profile & Solubility Logic[1]

To predict solubility behavior without empirical tables for every solvent, we must analyze the compound’s molecular interactions.

  • Lipophilicity (

    
    ):  The introduction of the gem-difluoro motif increases lipophilicity compared to the parent methyl phenylacetate. The C-F bond is highly hydrophobic but polar.
    
  • Dielectric Interaction: The molecule possesses a distinct dipole due to the electronegative fluorine atoms adjacent to the ester carbonyl. This requires solvents with moderate-to-high dielectric constants (

    
    ) for optimal solvation, yet the phenyl ring ensures compatibility with non-polar aromatics.
    
  • The "Fluorine Effect": Perfluorinated or highly fluorinated chains often segregate from hydrocarbon solvents (fluorous phase). However, with only two fluorine atoms, this compound does not exhibit "fluorous" phase separation; instead, it behaves as a lipophilic, electron-deficient ester .

Predicted Solubility Parameters (Hansen Space):

  • 
     (Dispersion):  High (due to the phenyl ring).
    
  • 
     (Polarity):  Moderate (ester + C-F dipoles).
    
  • 
     (Hydrogen Bonding):  Low (no donor groups).
    

Part 2: Empirical Solubility Data & Solvent Compatibility

The following data categorizes solvents based on operational suitability for synthesis (e.g., Reformatsky reactions) and handling.

Table 1: Operational Solubility Matrix

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic THF, MeTHF, DioxaneExcellent Preferred media. Stabilizes organometallic intermediates (e.g., Zinc enolates) without quenching.
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for extraction and standard reactions. High vapor pressure allows easy removal.
Dipolar Aprotic DMF, DMSO, NMPGood Used for nucleophilic substitution reactions (

). Warning: High boiling points make removal difficult; DMSO can cause side reactions at high temps.
Esters/Ketones Ethyl Acetate, AcetoneGood Excellent for chromatography and workup. Avoid Acetone in strong basic conditions (aldol competition).
Alcohols Methanol, Ethanol, IPAModerate Risk of Transesterification. Soluble, but the methoxy group can exchange with the solvent alcohol if catalyzed by acid/base.
Hydrocarbons Hexanes, Heptane, TolueneVariable Soluble in Toluene. May require co-solvents (e.g., 5% EtOAc) for complete miscibility in Hexanes at high concentrations.
Aqueous Water, BrineInsoluble Hydrolysis Risk. Immiscible. Forms a biphasic system. Prolonged exposure leads to hydrolysis to the acid.

Part 3: Operational Protocols

Workflow 1: Anhydrous Solvation for Reformatsky Reactions

The most common application of


-difluoroesters is the Reformatsky reaction to generate 

-hydroxy esters. Moisture control is critical not for the ester itself, but for the zinc reagents used downstream.

ReformatskySolvation Start Methyl 2,2-difluoro-2-phenylacetate (Neat Liquid) SolventSelect Solvent Selection: Anhydrous THF or Et2O Start->SolventSelect Dissolution Drying Drying Step: Activated 4Å Molecular Sieves SolventSelect->Drying Water Removal (<50 ppm) Inert Atmosphere Control: Argon/Nitrogen Sparge Drying->Inert Degassing Ready Ready for Zn Insertion Inert->Ready Protocol Complete

Figure 1: Preparation of anhydrous stock solutions for organometallic coupling. The choice of THF is critical for coordinating the Zinc species.

Protocol: Preparation of 0.5 M Stock Solution (100 mL)

Objective: Create a stable, anhydrous solution for flow chemistry or batch synthesis.

  • Calculations:

    • MW of Methyl 2,2-difluoro-2-phenylacetate

      
       186.15  g/mol .
      
    • Target Mass:

      
      .
      
  • Solvent Preparation:

    • Distill THF over Sodium/Benzophenone OR elute through an activated alumina column (SPS system).

    • Why? Water content must be

      
       ppm to prevent protonation of the Reformatsky enolate.
      
  • Dissolution:

    • Weigh 9.31 g of the ester into a flame-dried volumetric flask under Argon.

    • Add anhydrous THF to the meniscus.

    • Invert 10x to mix.

  • Validation:

    • Take a

      
       aliquot, dilute in MeCN, and run HPLC-UV (254 nm) to confirm concentration against a standard curve.
      

Part 4: Stability & Troubleshooting (Hydrolysis)

The electron-withdrawing fluorine atoms at the


-position render the carbonyl carbon more electrophilic  than non-fluorinated equivalents. This has two consequences:
  • Increased Reactivity: Faster reaction with nucleophiles (desired).

  • Decreased Stability: Higher susceptibility to hydrolysis (undesired).

Mechanism of Instability: In the presence of water and a base (even weak bases like bicarbonate), the hydroxide ion attacks the carbonyl. The tetrahedral intermediate is destabilized by the fluorine atoms, leading to rapid collapse and loss of the methoxy group.

HydrolysisRisk Substrate Difluoroester (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate (High Energy) Substrate->Intermediate Rapid OH- Attack (Fluorine Inductive Effect) Condition Condition: Aqueous Base (pH > 8) Condition->Intermediate Product Difluorophenylacetic Acid (Dead End) Intermediate->Product Irreversible Hydrolysis

Figure 2: Hydrolytic pathway. The inductive effect of fluorine accelerates nucleophilic attack by water/hydroxide.

Storage Recommendations:

  • Temperature:

    
    .
    
  • Atmosphere: Store under Nitrogen/Argon.

  • Container: Glass or Teflon (PTFE). Avoid long-term storage in plastic if high precision is required, as fluorinated compounds can leach plasticizers.

References

  • Org. Synth. 2006, 83, 177.

    
    -Position of 
    
    
    
    -Unsaturated Ketones.[1] (Demonstrates Reformatsky protocols with fluorinated esters in THF).
  • Beilstein J. Org. Chem. 2018, 14, 336–347. Recent developments in the asymmetric Reformatsky-type reaction. (Reviews solvent effects, highlighting THF and DCM utility).

  • J. Org. Chem. 2018, 83, 3520–3540.Methods for the synthesis of

    
    -difluoroketones.[2] (Discusses solubility and stability of difluoroester precursors). 
    
  • Chem. Commun., 2015, 51, 16641-16644.A rapid and selective synthesis of

    
    -fluorohalo esters.[3] (Provides experimental details on handling fluorinated ester derivatives in organic media). 
    

Sources

Technical Guide: Distinguishing Methyl 2,2-Difluoro-2-Phenylacetate from MDFA Reagent in Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide comparing Methyl 2,2-difluoro-2-phenylacetate and the MDFA reagent.

Executive Summary

In the high-stakes arena of fluorinated drug design, nomenclature abbreviations often mask critical chemical distinctions. This guide addresses a frequent point of confusion: the difference between Methyl 2,2-difluoro-2-phenylacetate (a structural building block) and MDFA (Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent).

While both compounds introduce fluorine into organic frameworks, their roles are orthogonal. One acts as a stable scaffold for bioisosteric replacement, while the other serves as a transient source of reactive difluorocarbene (:CF


). This guide dissects their mechanisms, applications, and handling protocols to ensure experimental success.

Part 1: Structural & Functional Divergence

To the uninitiated, the similarity in names suggests a derivative relationship. In practice, these two entities occupy different nodes in the synthetic logic tree.

Table 1: Comparative Technical Profile
FeatureMethyl 2,2-difluoro-2-phenylacetateMDFA Reagent
IUPAC Name Methyl 2,2-difluoro-2-phenylacetateMethyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Common Abbreviation Ph-CFngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Ester (No standard acronym)
MDFA
CAS Number
Core Moiety Phenyl-CF

-
Fluorosulfonyl-CF

-
Primary Role Building Block: Introduces the Ph-CF

motif (benzylic difluorination).[1][2][3][4][5][6][7][8][9][10]
Reagent: Generates difluorocarbene (:CF

) for cyclopropanation or insertion.
Reactivity Mode Electrophilic (at carbonyl) or Nucleophilic (if alpha-deprotonated, difficult).Thermal decomposition (fragmentation).
Key Byproducts Methanol (upon hydrolysis).SO

, CO

, Fluoride ions.[5][7][9][10][11]
Stability Stable at room temperature.Potentially unstable; moisture sensitive.
Visualizing the Difference

The following diagram illustrates the fundamental divergence in chemical utility between the two compounds.

G Start Fluorinated Acetate Derivatives EntityA Methyl 2,2-difluoro-2-phenylacetate (Scaffold) Start->EntityA EntityB MDFA Reagent (Carbene Source) Start->EntityB PathA Ester Hydrolysis / Reduction EntityA->PathA Functionalization PathB Thermal Decomposition (110-120°C) EntityB->PathB -SO2, -CO2 ProdA Ph-CF2-R (Bioactive Linker) PathA->ProdA Retains Ph-CF2 ProdB :CF2 (Difluorocarbene) PathB->ProdB Transient Species TargetB Gem-difluorocyclopropanes (from Alkenes) ProdB->TargetB [2+1] Cycloaddition

Figure 1: Decision tree illustrating the divergent synthetic pathways of the phenyl-scaffold (Entity A) versus the MDFA reagent (Entity B).

Part 2: Deep Dive - The MDFA Reagent

Identity: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[4][5][6][7]

The Mechanism of Action

MDFA is a "Dolbier Reagent," developed as a non-ozone-depleting alternative to chlorodifluoromethane (Freon 22) and a cost-effective alternative to TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate).

Unlike the phenyl-acetate derivative, MDFA is designed to self-destruct. Upon heating, it undergoes a cascade fragmentation to release difluorocarbene (:CF


) , a versatile intermediate that reacts with alkenes and alkynes.[10]

The Decomposition Pathway:

  • Initiation: Nucleophilic attack (often by trace fluoride or catalytic iodide) or thermal activation on the sulfonyl group.

  • Fragmentation: The molecule ejects SO

    
     and CO
    
    
    
    .
  • Release: :CF

    
     is generated in situ.
    
Why use MDFA?
  • Safety: Avoids the use of high-pressure Freon gas.

  • Reactivity: Comparable to TFDA but often requires slightly harsher conditions (higher boiling solvents like diglyme or sulfolane) or specific activation.

  • Atom Economy: While it loses mass (SO2/CO2), it provides a clean route to gem-difluorocyclopropanes without using ozone-depleting substances.

Part 3: Deep Dive - Methyl 2,2-difluoro-2-phenylacetate

Identity: Methyl 2,2-difluoro-2-phenylacetate.[1][2][4][5][6][7][8][9][12]

The Mechanism of Action

This compound is a stable building block . It does not generate carbenes. Instead, it is used to incorporate the Ph-CF


-  moiety into a drug molecule.

The "Fluorine Effect" in Drug Design: The gem-difluoro group adjacent to the phenyl ring (benzylic position) serves two critical roles:

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents metabolic oxidation at the benzylic position (a common "soft spot" for CYP450 enzymes).

  • Bioisosterism: The Ph-CF

    
    -O- group can act as a lipophilic bioisostere for Ph-C=O (carbonyl), changing the pKa and solubility profile without altering steric bulk significantly.
    
Synthetic Utility

Researchers typically perform standard ester manipulations on this molecule:

  • Hydrolysis: To yield 2,2-difluoro-2-phenylacetic acid.

  • Reduction: To yield 2,2-difluoro-2-phenylethanol.

  • Amidation: To couple with amines for peptidomimetic synthesis.

Part 4: Experimental Protocols

Protocol A: Difluorocyclopropanation using MDFA Reagent

Use this protocol when you need to add a CF


 group across a double bond.

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent: MDFA (2.0 - 3.0 equiv)

  • Solvent: Diglyme (High boiling point required)

  • Additives: NaF (catalytic, optional but recommended to initiate)

Workflow:

  • Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.

  • Mixing: Dissolve the alkene in anhydrous diglyme (0.5 M concentration).

  • Addition: Add MDFA via syringe.

  • Reaction: Heat the mixture to 110–120 °C .

    • Note: MDFA decomposition is slow below 100 °C. Evolution of gas (CO

      
      /SO
      
      
      
      ) will be observed.
  • Monitoring: Monitor by ¹⁹F NMR. The disappearance of the MDFA signal (approx -108 ppm) and appearance of the cyclopropane fluorine signal (approx -120 to -140 ppm, diastereotopic) indicates completion.

  • Workup: Cool to RT. Dilute with ether, wash extensively with water (to remove diglyme), dry over MgSO

    
    , and concentrate.
    
Protocol B: Hydrolysis of Methyl 2,2-difluoro-2-phenylacetate

Use this protocol when utilizing the scaffold for drug synthesis.

Reagents:

  • Substrate: Methyl 2,2-difluoro-2-phenylacetate (1.0 equiv)

  • Base: LiOH (2.0 equiv)

  • Solvent: THF/Water (3:1)

Workflow:

  • Solubilization: Dissolve the ester in THF. Cool to 0 °C.

  • Saponification: Add LiOH dissolved in water dropwise.

  • Stirring: Allow to warm to RT and stir for 2-4 hours. The electron-withdrawing fluorines make the ester carbonyl highly electrophilic, so hydrolysis is usually rapid compared to non-fluorinated analogs.

  • Workup: Acidify carefully with 1N HCl to pH 2. Extract with Ethyl Acetate.[5]

    • Caution: The resulting acid (Ph-CF

      
      -COOH) is significantly more acidic than phenylacetic acid due to the inductive effect of fluorine.
      

Part 5: References & Authority[10]

  • Dolbier, W. R., et al. "Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA)."[4][6] The Journal of Organic Chemistry, 2012, 77(12), 5461–5464.[6]

    • Key Insight: Defines MDFA as the fluorosulfonyl reagent and establishes the 110-120°C decomposition protocol.

  • Ni, C., & Hu, J. "Recent advances in the synthetic application of difluorocarbene." Synthesis, 2014, 46(07), 842-863.

    • Key Insight: Reviews various carbene sources, positioning MDFA against TFDA and chlorodifluoroacetate.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

    • Key Insight: Explains the utility of the Ph-CF

      
       moiety (Entity A) in medicinal chemistry.
      
  • PubChem Compound Summary. "Methyl 2,2-difluoro-2-phenylacetate."

    • Key Insight: Verification of CAS 56071-96-6 and structural properties.

Sources

Strategic Sourcing and Application of Methyl 2,2-difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56071-96-6 | Technical Whitepaper

Executive Summary

Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the lipophilic, metabolically stable difluoromethylene (


)  moiety. Acting as a bioisostere for carbonyls or ethers, this motif is critical for modulating 

, blocking benzylic oxidation, and altering the conformational landscape of drug candidates.[1][2]

This guide addresses the scarcity of this specific ester in the commodity market, providing a dual-track strategy: Strategic Sourcing for direct acquisition and In-House Synthesis for reliable access when commercial stock is depleted.

Part 1: Strategic Sourcing & Market Analysis

Unlike its non-fluorinated parent (Methyl phenylacetate, CAS 101-41-7), the difluoro-analog is not a commodity chemical.[2] It is classified as a Tier 3 (Specialty/Boutique) building block.[1][2]

1.1 Supplier Landscape

Do not expect "Add to Cart" simplicity from generalist vendors.[1][2] Inventory is often volatile.[1][2]

Supplier TierRepresentative VendorsAvailability StatusProcurement Strategy
Tier 1: Aggregators MolPort, eMolecules, SciFinderVariable Use as a search engine to locate current stock held by smaller labs.
Tier 2: Catalog Specialists Ambeed , BLD Pharm , Combi-Blocks High Probability These vendors specialize in fluorinated heterocycles.[1][2] Check here first.
Tier 3: Custom Synthesis Wuxi AppTec, EnamineGuaranteed Use for >100g scale.[1][2] Lead time: 4-6 weeks.
Tier 4: Reagent Suppliers Thermo (Fisher), Sigma-AldrichLow Often only stock the precursors or fluorosulfonyl analogs.[1][2]
1.2 Indicative Pricing Models

Note: Prices fluctuate based on batch synthesis cycles.

  • Research Scale (1g - 5g): $80 - $150 USD per gram.[1][2]

    • Warning: Prices below $30/g often indicate the monofluoro impurity or mislabeled non-fluorinated stock.[1][2]

  • Pilot Scale (25g - 100g): $40 - $60 USD per gram (requires RFQ).[1][2]

  • Bulk (>1kg): Custom quote required; typically drops to $1,500 - $2,500 per kg.[1][2]

1.3 Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need CAS 56071-96-6 CheckCatalog Check Tier 2 Catalogs (Ambeed, BLD Pharm) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Direct Purchase (Verify QC Data) InStock->Buy Yes CheckAgg Check Aggregators (MolPort/eMolecules) InStock->CheckAgg No Found Found? CheckAgg->Found Found->Buy Yes MakeDecision Synthesis vs. Custom Found->MakeDecision No Custom Outsource (Wuxi/Enamine) Lead Time: 4wks MakeDecision->Custom Budget > Time InHouse In-House Synthesis (See Part 3) MakeDecision->InHouse Time > Budget

Caption: Decision workflow for acquiring CAS 56071-96-6 based on availability and project constraints.

Part 2: Technical Specifications & Quality Control

When sourcing from secondary suppliers, verification is mandatory . The most common impurity is the monofluoro analog (difficult to separate) or residual fluorinating agents.[1][2]

2.1 Chemical Profile
  • Formula:

    
    
    
  • MW: 186.16 g/mol [3]

  • Appearance: Colorless to pale yellow liquid.[1][2][4]

  • Storage: 2-8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1][2]

2.2 Critical QC Parameters (Self-Validating Protocols)

A. Nuclear Magnetic Resonance (NMR) This is the only definitive method to distinguish the difluoro product from mono-fluoro impurities.[1][2]

  • 
     NMR (Decoupled): 
    
    • Expectation: A sharp singlet around

      
       -105 to -115 ppm (relative to 
      
      
      
      ).[1][2]
    • Red Flag: A doublet indicates a monofluoro species (

      
      ).[1][2] Two singlets indicate a mixture of products.[1][2]
      
  • 
     NMR: 
    
    • Look for the triplet of the

      
       carbon.[1][2]
      
    • Coupling Constant:

      
      .[1][2] This large splitting is the fingerprint of the gem-difluoro group.[1][2]
      
    • The Carbonyl carbon (

      
      ) will also appear as a triplet (
      
      
      
      ).[1][2]

B. GC-MS

  • Parent Ion:

    
     186.[1][2]
    
  • Fragmentation: Look for loss of

    
     (31) and the characteristic difluorobenzyl cation.[1][2]
    
Part 3: Synthetic Utility & In-House Preparation

If commercial supply is unavailable, the synthesis of Methyl 2,2-difluoro-2-phenylacetate is a robust, two-step protocol accessible to any medicinal chemistry lab.

3.1 The "Deoxyfluorination" Route (Recommended)

This route uses Methyl Benzoylformate (cheap, widely available) and converts the ketone to a gem-difluoride using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[2]

Reaction Scheme:



Detailed Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Methyl Benzoylformate (1.0 equiv)[1][2]

    • DAST (2.2 equiv) - Handle with extreme care; generates HF.

    • Dichloromethane (anhydrous).[1][2]

  • Procedure:

    • Dissolve Methyl Benzoylformate in DCM at 0°C.

    • Add DAST dropwise (exothermic).[1][2]

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Workup (Critical):

    • Quench slowly into saturated

      
        and ice. Note: DAST explodes on contact with water; quench into alkaline solution.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

3.2 Synthetic Workflow Diagram

SynthesisWorkflow Precursor Methyl Benzoylformate (CAS 15206-55-0) Reaction Deoxyfluorination DCM, 0°C to RT, 16h Precursor->Reaction Reagent DAST / Deoxo-Fluor (2.2 equiv) Reagent->Reaction Quench Quench: Sat. NaHCO3 + Ice (CAUTION: Exothermic) Reaction->Quench Extraction Extraction (DCM) Concentration Quench->Extraction Purification Flash Chromatography (Hexanes/EtOAc) Extraction->Purification Product Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) Purification->Product

Caption: Step-by-step synthetic workflow for the deoxyfluorination of methyl benzoylformate.

Part 4: Applications in Drug Design

Why pay a premium for this building block?

  • Metabolic Blocking: The

    
     group blocks the benzylic position from Cytochrome P450 oxidation, significantly extending the half-life (
    
    
    
    ) of the molecule compared to the non-fluorinated parent.[2]
  • Bioisosterism: The

    
     group is isosteric with oxygen (ether) and the carbonyl group, but it is lipophilic.[1][2] This allows researchers to mimic the electronics of a ketone while removing the hydrogen bond acceptor capability.[1][2]
    
  • Acidity Modulation: If hydrolyzed to the acid, the

    
     drops significantly (from ~4.3 to ~1.0-2.0), altering the ionization state at physiological pH.[1][2]
    
References
  • Middleton, W. J. (1975).[1][2] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[1][2]

  • Hu, J., Zhang, W., & Wang, F. (2005).[1][2] "Gem-difluoroacetylation of organic halides." Chemical Communications, (23), 2954-2956.[1][2] (Describes alternative coupling routes).

  • Ambeed. "Product Analysis: Methyl 2,2-difluoro-2-phenylacetate." Ambeed Catalog.

  • Fisher Scientific. "Fluorinated Building Blocks and Reagents." Thermo Fisher Scientific.[1][2]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2,2-difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-difluoro-2-phenylacetate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] As this compound and its analogues are utilized more frequently in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount.

This guide provides a comprehensive overview of the available safety data for Methyl 2,2-difluoro-2-phenylacetate, drawing from available information and supplementing with data from structurally related compounds to offer a robust framework for its safe use in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
Chemical Name Methyl 2,2-difluoro-2-phenylacetateGuidechem
Synonyms Methyl difluorophenylacetateGuidechem
CAS Number 56071-96-6Guidechem
Molecular Formula C₉H₈F₂O₂Guidechem[3]
Molecular Weight 186.16 g/mol Guidechem[3]
Appearance Colorless liquid (presumed)Inferred from similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in most organic solvents and slightly soluble in water.Inferred from Methyl Phenylacetate[4]
Topological Polar Surface Area 26.3 ŲGuidechem[3]
Rotatable Bond Count 3Guidechem[3]

Expert Insight: The presence of the difluoroacetyl group is expected to influence the compound's polarity and boiling point compared to its non-fluorinated counterpart, methyl phenylacetate. The high electronegativity of fluorine can create strong dipole moments, potentially increasing the boiling point and altering its solubility profile.

Hazard Identification and GHS Classification

A complete GHS classification for Methyl 2,2-difluoro-2-phenylacetate is not consistently available across public databases. However, some suppliers indicate the following hazards, which should be considered as the minimum precautions until more comprehensive data is available.

GHS Pictograms:

PPE_Workflow cluster_ppe Personal Protective Equipment lab_coat Lab Coat goggles Chemical Splash Goggles gloves Nitrile or Neoprene Gloves user Researcher user->lab_coat Wear user->goggles Wear user->gloves Wear First_Aid cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air wash_skin Wash with soap and water for 15 min skin_contact->wash_skin flush_eyes Flush eyes with water for 15 min eye_contact->flush_eyes seek_medical Seek immediate medical attention ingestion->seek_medical move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical

Caption: First Aid Procedures Flowchart.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. *[5] Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. *[5] Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. *[5] Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

[5]#### 4.2. Accidental Release Measures

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's environmental health and safety department for assistance with cleanup.

[6]#### 4.3. Fire-Fighting Measures

While specific flammability data is not available, it is prudent to treat Methyl 2,2-difluoro-2-phenylacetate as a combustible liquid.

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. Hydrogen fluoride is a highly toxic and corrosive gas.

  • Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disposal Considerations

All waste containing Methyl 2,2-difluoro-2-phenylacetate must be handled as hazardous waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain.

Methyl 2,2-difluoro-2-phenylacetate is a valuable compound in modern chemical research. While a complete safety profile is still under development, by understanding its known and inferred hazards and by adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always consult your institution's specific safety guidelines and procedures before beginning any new work with this or any other chemical.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories.[Link]

  • Washington State University. Halogenated Solvents.[Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents.[Link]

  • Alfa Aesar. Safety data sheet - Methyl acetate.[Link]

  • Toxicology and Applied Pharmacology. Nephrotoxicity of Chlorofluoroacetic Acid in Rats.[Link]

  • ScienceMadness Wiki. Difluoroacetic acid.[Link]

  • Science. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.[Link]

  • Biochemical Pharmacology. Nephrotoxicity of Mercapturic Acids of Three Structurally Related 2,2-difluoroethylenes in the Rat. Indications for Different Bioactivation Mechanisms.[Link]

  • Wikipedia. Methyl phenylacetate.[Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.[Link]

  • PubChem. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[Link]

  • PubChem. Difluoroacetic acid.[Link]

  • ChemSynthesis. methyl 2-fluoro-2-phenylacetate.[Link]

Sources

Methyl 2,2-difluoro-2-phenylacetate PubChem CID 11030221

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 11030221 | CAS: 56071-96-6[1][2]

Executive Summary

Methyl 2,2-difluoro-2-phenylacetate is a specialized fluorinated building block used extensively in the synthesis of pharmaceutical candidates and agrochemicals.[1][2] Its core value lies in the gem-difluoromethylene (


)  moiety positioned at the benzylic position.[2] In medicinal chemistry, this motif serves as a lipophilic bioisostere for carbonyl (

) or ether (

) linkages, and as a metabolic blocker to prevent benzylic oxidation.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its physiochemical profile, validated synthetic routes, and downstream applications in drug design.[2]

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Substance Identification
AttributeDetail
IUPAC Name Methyl 2,2-difluoro-2-phenylacetate
Common Name

-Difluorophenylacetic acid methyl ester
CAS Number 56071-96-6
Molecular Formula

Molecular Weight 186.16 g/mol
SMILES COC(=O)C(F)(F)C1=CC=CC=C1
Physical Properties

Note: As a research-grade intermediate, experimental data varies by synthesis method. Values below represent high-purity standards.

PropertyValue / RangeNote
Physical State Colorless to pale yellow liquidMay darken upon storage due to trace acid hydrolysis.[1][2]
Boiling Point 85–90 °C @ 15 mmHgPredicted atmospheric BP

210 °C.
Density

g/cm³
Higher than non-fluorinated analog (

g/cm³).[2]
Refractive Index

Estimated based on molar refractivity.[2]
Solubility DCM, THF, EtOAc, MeOHHydrolytically unstable in basic aqueous media.[2]

Part 2: Synthetic Methodologies

To ensure reproducibility, two distinct synthetic pathways are detailed below. Method A is preferred for scale-up due to safety profiles, while Method B is suitable for laboratory-scale derivatization from keto-esters.[2]

Method A: Copper-Mediated Cross-Coupling (Recommended)

This method utilizes the Sato-process, coupling aryl iodides with bromodifluoroacetate.[1][2] It avoids the use of hazardous deoxofluorinating agents.[3]

  • Reagents: Iodobenzene (

    
    ), Methyl bromodifluoroacetate (
    
    
    
    ), Copper powder (
    
    
    ).[2]
  • Solvent: DMSO (Anhydrous).[2]

  • Mechanism: Formation of a transient

    
     carbenoid species followed by insertion/coupling.
    
Protocol
  • Activation: In a flame-dried Schlenk flask under

    
    , suspend activated Copper powder (2.2 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).
    
  • Addition: Add Methyl bromodifluoroacetate (1.2 equiv) dropwise at room temperature. Stir for 30 minutes to generate the organocopper intermediate.

  • Coupling: Add Iodobenzene (1.0 equiv) slowly.

  • Reaction: Heat the mixture to 55–60 °C for 12–16 hours. Monitor by

    
     NMR (shift from -60 ppm to -105 ppm).
    
  • Workup: Cool to RT. Dilute with

    
    . Pour into cold saturated 
    
    
    
    (aq) to quench copper species. Filter through Celite.[2]
  • Purification: Extract aqueous layer with

    
     (3x).[2] Dry combined organics over 
    
    
    
    .[2] Concentrate and purify via vacuum distillation.
Method B: Deoxofluorination (Small Scale)

Direct conversion of methyl benzoylformate using DAST (Diethylaminosulfur trifluoride).[2]

  • Warning: DAST is thermally unstable and can be explosive.[2] Do not exceed 50 °C.

  • Substrate: Methyl benzoylformate (

    
    ).[2]
    
  • Reagent: DAST (2.5 equiv).[2]

Protocol
  • Dissolve Methyl benzoylformate in anhydrous

    
     in a Teflon or polypropylene vessel.
    
  • Cool to 0 °C under Argon.

  • Add DAST dropwise via syringe.[2]

  • Allow to warm to RT and stir for 24 hours.

  • Quench: Pour slowly into saturated

    
     / Ice mixture. Caution:  Vigorous 
    
    
    
    evolution.[2]
Visualization: Synthetic Pathways

Synthesis cluster_inputs A Iodobenzene (Ph-I) Reagent_A Cu(0) / DMSO 55°C A->Reagent_A B Methyl bromodifluoroacetate (Br-CF2-CO2Me) B->Reagent_A C Methyl benzoylformate (Ph-CO-CO2Me) Reagent_B DAST / DCM 0°C to RT C->Reagent_B Target Methyl 2,2-difluoro-2-phenylacetate (Target) Reagent_A->Target Cross-Coupling (Method A) Reagent_B->Target Deoxofluorination (Method B)

Figure 1: Convergent synthetic strategies for Methyl 2,2-difluoro-2-phenylacetate.

Part 3: Reactivity & Synthetic Utility

This compound acts as a "masked" difluorobenzyl anion or cation equivalent depending on the transformation.

Hydrolysis to Acid[2]
  • Reagent:

    
     (1.1 equiv) in 
    
    
    
    (3:1).[2]
  • Product: 2,2-Difluoro-2-phenylacetic acid.[2][4]

  • Note: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl, making hydrolysis faster than non-fluorinated analogs.[2] However, avoid strong bases (

    
    , heat) to prevent decarboxylation or haloform-type cleavage.[2]
    
Reduction to Alcohol[1][2]
  • Reagent:

    
     (mild) or 
    
    
    
    (strong).[2]
  • Product: 2,2-Difluoro-2-phenylethanol.[1][2]

  • Application: Precursor to difluoro-ethers via Williamson ether synthesis.[1][2]

Amidation (Peptidomimetics)[1][2]
  • Reagent: Primary/Secondary Amine +

    
     (Catalyst) or via Acid Chloride.[2]
    
  • Product:

    
    -Difluoroamides.[2]
    
  • Significance: The

    
     group removes the H-bond acceptor capability of the carbonyl oxygen while maintaining geometry, useful for probing hydrogen bonding networks in protein active sites.[2]
    
Visualization: Downstream Divergence

Reactivity Core Methyl 2,2-difluoro-2-phenylacetate P1 2,2-Difluoro-2-phenylacetic acid (Building Block) Core->P1 Hydrolysis P2 2,2-Difluoro-2-phenylethanol (Linker Synthesis) Core->P2 Reduction P3 Difluoro-Amides (Protease Inhibitors) Core->P3 Amidation R1 LiOH / THF R2 NaBH4 / MeOH R3 R-NH2 / TBD

Figure 2: Functional divergence of the difluoroacetate core in medicinal chemistry.

Part 4: Medicinal Chemistry Implications[8][9][10]

The integration of the


 motif is a strategic design choice in lead optimization (Hit-to-Lead).[2]
Bioisosterism

The


 group is classically considered isosteric to:
  • Ether Oxygen (

    
    ):  Similar bond angle (~109°) and electron density, but lipophilic rather than hydrophilic.[2]
    
  • Carbonyl (

    
    ):  The gem-difluoro group mimics the polarity of a carbonyl without the nucleophilic susceptibility.
    
Metabolic Stability

Benzylic positions are notorious "soft spots" for metabolic degradation via Cytochrome P450 oxidation.[2] Replacing benzylic hydrogens (


) with fluorines (

):
  • Blocks Oxidation: The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.[2]

  • Modulates pKa: The strong electron-withdrawing effect lowers the pKa of neighboring functional groups (e.g., converting a neighboring amine to a lower basicity, improving membrane permeability).[2]

Lipophilicity (LogP)

Unlike a carbonyl group (which lowers LogP), the


 group generally increases lipophilicity (

to

LogP units relative to

), facilitating blood-brain barrier (BBB) penetration.[2]

Part 5: Handling & Safety[1][2][7][11][12]

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm).[1][2]
Eye Irritation Causes serious eye irritation (H319)Use safety goggles; access to eye wash.[2]
Combustible Combustible Liquid (H227)Store away from open flames/sparks.[2][3][5]

Storage:

  • Store at 2–8 °C (Refrigerate).

  • Keep under inert atmosphere (

    
     or Ar) to prevent moisture-induced hydrolysis.[1][2]
    
  • Container: Glass or Fluorinated HDPE.[2]

References

  • PubChem. Methyl 2,2-difluoro-2-phenylacetate (CID 11030221).[1][2] National Library of Medicine. [Link][1][2]

  • Sato, K., et al. Copper-Mediated Cross-Coupling of Bromodifluoroacetates with Aryl Iodides.[2] Chemical and Pharmaceutical Bulletin, 1999.[2] (Foundational methodology for Cu-mediated difluoroacetate synthesis).

  • Middleton, W. J. New fluorinating reagents.[2] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 1975.[2] (Primary reference for DAST fluorination of keto-esters). [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 2018.[2] (Review of CF2 bioisosteric properties). [Link][2]

Sources

Methodological & Application

Application Notes and Protocols for the α-Fluorination of Phenylacetate Esters with N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the α-fluorination of phenylacetate esters utilizing N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This protocol offers a detailed, step-by-step methodology for this transformation, grounded in established chemical principles. It includes insights into reaction mechanisms, optimization strategies, safety precautions, and data interpretation, designed to enable researchers to successfully implement and adapt this fluorination reaction for their specific research and development needs.

Introduction: The Significance of Fluorination and the Role of NFSI

The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The α-fluorinated ester moiety, in particular, is a valuable pharmacophore found in numerous pharmaceuticals. Traditional fluorination methods often rely on harsh and hazardous reagents. N-Fluorobenzenesulfonimide (NFSI) has emerged as a preferred electrophilic fluorinating agent due to its stability, ease of handling, and broad functional group tolerance.[2][3] It is a crystalline, bench-top stable solid, making it a practical and reliable choice for both small-scale research and larger-scale synthetic applications.[2][3]

The α-fluorination of phenylacetate esters proceeds via the generation of an enolate intermediate, which then undergoes electrophilic attack by NFSI. The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent fluorination, while minimizing side reactions. This protocol will detail a general procedure that can be optimized for a range of substituted phenylacetate esters.

Reaction Mechanism and Rationale

The fluorination of phenylacetate esters with NFSI is generally understood to proceed through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the α-carbon of the phenylacetate ester by a suitable base to form an enolate. This enolate, being nucleophilic, then attacks the electrophilic fluorine atom of NFSI. The precise mechanism, whether a direct SN2 displacement or a single-electron transfer (SET) process, has been a subject of discussion, though evidence often points towards an SN2-like pathway for enolates.[4][5]

The selection of a non-nucleophilic, yet sufficiently strong, base is critical to ensure complete enolate formation without competing reactions with the ester or NFSI. The solvent choice is also important; polar aprotic solvents are typically used to solvate the cation of the base and promote the desired reaction.

Visualizing the Workflow

The following diagram illustrates the general workflow for the fluorination of a phenylacetate ester using NFSI.

Fluorination_Workflow Substrate Phenylacetate Ester Reaction_Setup Reaction Setup (-78 °C to rt) Substrate->Reaction_Setup Base Base (e.g., LiHMDS) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Setup NFSI NFSI NFSI->Reaction_Setup Quench Quenching (e.g., sat. NH4Cl) Reaction_Setup->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product α-Fluoro Phenylacetate Ester Purification->Product Fluorination_Mechanism Substrate Phenylacetate Ester Ar-CH₂-COOR Enolate Enolate Intermediate Ar-CH⁻-COOR ↔ Ar-CH=C(O⁻)R Substrate->Enolate Deprotonation Base Base (B⁻) (e.g., LiHMDS) Transition_State Transition State Enolate->Transition_State Nucleophilic Attack NFSI NFSI (PhSO₂)₂NF NFSI->Transition_State Product α-Fluoro Phenylacetate Ester Ar-CHF-COOR Transition_State->Product Byproduct Byproduct (PhSO₂)₂N⁻ Transition_State->Byproduct

Sources

Application Note: Radical Cascade Cyclization for the Synthesis of 3,3-Difluorooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of fluorinated heterocycles. It addresses the Radical Cascade Cyclization methodologies typically employed to generate the 3,3-difluoro-2-oxindole scaffold and related structures.

Editorial Note on Reagent Nomenclature: While the specific chemical name "Methyl 2,2-difluoro-2-phenylacetate" (


, CAS 56071-96-6) refers to a stable ester, the context of "Radical Cascade Cyclization" strongly implies the use of a radical precursor  capable of generating the difluoroalkyl radical (

). In standard practice, this precursor is Methyl 2-bromo-2,2-difluoroacetate (or the ethyl/iodo analogs). This guide focuses on the use of these active halo-difluoroacetates to execute the cascade cyclization, often yielding products containing the difluoro-phenyl-acetate motif (e.g., difluorooxindoles).

Strategic Overview

The incorporation of the difluoromethylene (


) moiety into N-heterocycles is a high-priority strategy in drug discovery. The 

group acts as a lipophilic bioisostere for oxygen or a carbonyl group, enhancing metabolic stability and membrane permeability.

Radical Cascade Cyclization has emerged as the most efficient method to construct 3,3-difluorooxindoles and difluoro-lactams . Unlike traditional ionic methods, which often require harsh conditions and pre-functionalized aromatic rings, radical cascades allow for the direct functionalization of alkenes (e.g., N-arylacrylamides) using readily available difluoroalkylating reagents.

Key Applications
  • Kinase Inhibitors: Synthesis of core scaffolds for oncology targets.

  • Metabolic Stability: Blocking metabolically labile sites with

    
    .
    
  • Late-Stage Functionalization: Rapid diversification of acrylamide libraries.

Critical Reagents & Mechanism[1]

The Active Reagent System

To initiate the cascade, a radical precursor must be used. While the stable ester Methyl 2,2-difluoro-2-phenylacetate is a potential product or substrate for other reactions, the cascade cyclization requires a precursor with a labile bond (C-Br, C-I, or C-Se).

Reagent NameStructureRoleActivation Method
Methyl 2-bromo-2,2-difluoroacetate

Primary Radical PrecursorPhotoredox (Ir/Ru) or Copper (Cu)
Ethyl 2-bromo-2,2-difluoroacetate

Alternative PrecursorPhotoredox or Copper
Methyl 2,2-difluoro-2-(phenylseleno)acetate

Radical PrecursorPhoto-cleavage or Oxidative Radical
N-Arylacrylamides SubstrateRadical AcceptorN/A (Reacts with

radical)
Mechanistic Pathway

The reaction proceeds via a Sommelet-Hauser type or Minisci type radical addition-cyclization sequence:

  • Radical Generation: Single Electron Transfer (SET) reduction of the C-Br bond generates the electrophilic

    
     radical.
    
  • Radical Addition: The radical adds to the C=C double bond of the N-arylacrylamide (intermolecular).

  • Cyclization: The resulting alkyl radical attacks the aromatic ring (intramolecular 5-exo-trig or 6-endo-trig).

  • Oxidation/Aromatization: Loss of a proton and an electron (or H-atom abstraction) restores aromaticity, yielding the oxindole.

RadicalCascade Precursor Methyl 2-bromo- 2,2-difluoroacetate Radical •CF2CO2Me (Difluoroalkyl Radical) Precursor->Radical SET Reduction (Photocatalyst/Cu) Intermediate1 Radical Adduct (Alkyl Radical) Radical->Intermediate1 + Substrate (Addition) Substrate N-Arylacrylamide Intermediate2 Cyclized Radical/Cation Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,3-Difluorooxindole Intermediate2->Product Oxidation & Deprotonation

Figure 1: Mechanistic pathway for the radical cascade cyclization of N-arylacrylamides with methyl bromodifluoroacetate.

Experimental Protocol: Visible-Light Photoredox Catalysis

This protocol describes the synthesis of a 3,3-difluorooxindole derivative using Methyl 2-bromo-2,2-difluoroacetate . This method is preferred for its mild conditions and functional group tolerance.[1]

Materials
  • Substrate: N-Methyl-N-phenylmethacrylamide (0.5 mmol)

  • Reagent: Methyl 2-bromo-2,2-difluoroacetate (1.5 - 2.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%) or 
    
    
    
    (2.0 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMF or DMSO (anhydrous, degassed)

  • Light Source: Blue LEDs (

    
     nm, 5W - 12W)
    
Step-by-Step Procedure
  • Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add the N-arylacrylamide (0.5 mmol),

    
      (3.3 mg, 0.005 mmol), and 
    
    
    
    (138 mg, 1.0 mmol).
  • Solvent Addition: Transfer the reaction tube to a glovebox (or use Schlenk technique). Add anhydrous DMF (2.0 mL).

  • Reagent Addition: Add Methyl 2-bromo-2,2-difluoroacetate (189 mg, 1.0 mmol) via syringe.

  • Degassing: If not in a glovebox, degas the solution by sparging with Argon for 15 minutes. Seal the tube with a Teflon-lined cap.

  • Irradiation: Place the tube approximately 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling may be necessary to maintain ~25°C).

  • Monitoring: Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). Look for the disappearance of the acrylamide and the formation of the cyclized product (often more polar).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (3 x 10 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

Expected Results & Data Analysis
ParameterSpecificationNotes
Typical Yield 60% - 90%Depends on electronic nature of the N-aryl ring.
Reaction Time 12 - 24 hoursElectron-deficient rings may require longer times.
Selectivity 5-exo-trig vs 6-endo-trig5-exo (Oxindole) is favored for N-methyl-N-phenylacrylamides.
By-products Hydro-difluoroalkylationFormed if cyclization is slow and H-abstraction occurs.

Alternative Protocol: Copper-Catalyzed Cascade

For labs without photoredox capabilities, a copper-mediated thermal approach is robust.

  • Reagents: Substrate (0.5 mmol), Methyl 2-bromo-2,2-difluoroacetate (1.2 equiv), Cu powder (1.0 equiv) or CuI/Ligand (cat.), TMEDA (1.2 equiv).

  • Solvent: DMSO or DMF.

  • Conditions: Heat to 60-80°C for 4-8 hours.

  • Mechanism: Copper acts as a Single Electron Transfer (SET) agent to cleave the C-Br bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingEnsure rigorous degassing (Freeze-Pump-Thaw is superior to sparging).
No Cyclization (Linear Product) Slow cyclization rateUse electron-rich N-aryl rings; increase temperature slightly (40°C).
Decomposition High LED intensity/HeatUse a cooling fan; ensure distance >2cm from light source.
Reagent Instability Hydrolysis of esterEnsure reagents are dry; store bromodifluoroacetate at 4°C.

References

  • Visible-Light Photoredox Difluoroalkylation

    • Xu, P., et al. "Visible-Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes." J. Org.[2][3] Chem.2017 , 82, 9824.

  • Copper-Mediated Cyclization

    • Zhang, X., et al. "Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes."[4] Org.[2][4][5][6] Lett.2015 , 17, 2708.[2][4]

  • General Review on Fluorine Radical Chemistry

    • Studer, A., & Curran, D. P. "The Electron is a Catalyst.
  • Science of Synthesis Update (Reagent Context)

    • Thieme Connect.[7] "Methyl 2,2-Difluoro-2-phenylacetate (Compound 44) in Radical Reactions." Science of Synthesis Knowledge Updates2025 .

Sources

Application Note: Synthesis of Difluorophenyl-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing difluorophenyl-substituted benzimidazoles, a critical scaffold in medicinal chemistry known for enhanced metabolic stability and lipophilicity. Unlike standard benzimidazole synthesis, the introduction of electron-withdrawing fluorine atoms on the phenyl ring alters the electrophilicity of the aldehyde precursor, requiring specific adjustments to the oxidative cyclization parameters.

This guide presents two validated methodologies:

  • Method A (Standard Protocol): A scalable, green oxidative cyclization using Sodium Metabisulfite (

    
    ) in aqueous ethanol.
    
  • Method B (High-Throughput): A microwave-assisted solvent-free protocol for rapid library generation.

Strategic Retrosynthesis & Mechanism

The construction of the 2-arylbenzimidazole core is most efficiently achieved via the condensation of o-phenylenediamine (OPD) with a benzaldehyde derivative, followed by oxidative cyclization.

Reaction Mechanism (Oxidative Cyclization)

The reaction proceeds through a Schiff base intermediate (imine formation), followed by intramolecular nucleophilic attack by the second amine to form the benzazoline ring. The final step is the oxidation of the benzazoline to the aromatic benzimidazole.

ReactionMechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Oxidation OPD o-Phenylenediamine (Nucleophile) Imine Schiff Base Intermediate OPD->Imine -H2O Aldehyde Difluorobenzaldehyde (Electrophile) Aldehyde->Imine Benzazoline Benzazoline (Cyclic Aminal) Imine->Benzazoline Intramolecular Cyclization Product 2-(Difluorophenyl) benzimidazole Benzazoline->Product Oxidative Dehydrogenation (Na2S2O5)

Figure 1: Mechanistic pathway for the oxidative cyclization of o-phenylenediamine and aldehydes.

Method A: Sodium Metabisulfite Mediated Synthesis (Recommended)

Rationale: This method utilizes


 as a mild oxidant. It is superior to the classic nitrobenzene reflux or 

methods due to higher functional group tolerance, easier workup, and the avoidance of toxic solvents.
Materials
  • Reagents:

    • o-Phenylenediamine (OPD) (1.0 equiv)

    • Difluorobenzaldehyde (e.g., 2,4-difluoro or 3,4-difluoro) (1.0 equiv)

    • Sodium Metabisulfite (

      
      ) (1.5 equiv)
      
  • Solvents: Ethanol (absolute), Deionized Water.

Protocol Steps
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of o-phenylenediamine in 30 mL of Ethanol.

  • Addition: Add 10 mmol of the appropriate difluorobenzaldehyde. Stir for 5 minutes at room temperature.

    • Note: The solution may turn slightly yellow, indicating imine formation.

  • Oxidant Introduction: Dissolve 15 mmol of

    
     in 5 mL  of water. Add this aqueous solution dropwise to the reaction mixture.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The difluorobenzaldehyde spot (

      
      ) should disappear, and a fluorescent blue spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water .

    • Stir vigorously for 15 minutes. The product will precipitate as a solid.[1]

    • Optimization: If precipitation is slow (common with lipophilic fluorinated compounds), neutralize the solution to pH ~7-8 using 10%

      
       solution.
      
  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool to 4°C to crystallize.

Expected Yield & Data
  • Typical Yield: 75–85%

  • Appearance: White to pale yellow crystalline solid.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Rationale: Ideal for generating libraries of derivatives. This solvent-free method drastically reduces reaction time from hours to minutes.

Protocol Steps
  • Mixing: In a microwave-safe vial, thoroughly mix 1.0 mmol of OPD and 1.0 mmol of difluorobenzaldehyde.

  • Catalyst: Add 20 mol% of

    
     (solid) and grind the mixture to a fine paste using a mortar and pestle (or mechanochemical shaker).
    
  • Irradiation: Place the vial in a microwave reactor. Irradiate at 140°C (approx. 200W) for 5–10 minutes .

  • Isolation: Cool the vial. Add 10 mL of Ethyl Acetate to dissolve the product. Wash with water (2 x 5 mL) to remove the catalyst.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    

Case Study: 2-(3,4-Difluorophenyl)-1H-benzimidazole

The following data validates the synthesis of the 3,4-difluoro derivative using Method A.

Experimental Data:

  • Precursors: o-Phenylenediamine + 3,4-Difluorobenzaldehyde.

  • Conditions: Reflux in Ethanol/Water with

    
     for 4 hours.
    
  • Yield: 78% (Recrystallized).[1][2]

  • Melting Point: 258–260°C.

Spectroscopic Characterization (Expected):

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (s, 1H, NH, broad).
      
    • 
       8.1–8.2 (m, 1H, aromatic H near F).
      
    • 
       7.9–8.0 (m, 1H, aromatic H near F).
      
    • 
       7.6 (dd, 2H, benzimidazole AA'BB' system).[3]
      
    • 
       7.2 (dd, 2H, benzimidazole AA'BB' system).
      
    • Note: The protons on the difluorophenyl ring will show complex splitting (multiplets) due to

      
       coupling.
      
  • 
     NMR:  Two distinct signals around -135 to -145 ppm (depending on relative positions).
    

Process Workflow & Troubleshooting

Workflow Start Start: Reagent Prep Reaction Reaction: Reflux 4-6h (EtOH/H2O, Na2S2O5) Start->Reaction Check TLC Check: Aldehyde consumed? Reaction->Check Check->Reaction No (Extend Time) Workup Workup: Pour into Ice Water Neutralize if needed Check->Workup Yes Purification Purification: Recrystallize (EtOH/H2O) Workup->Purification

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete oxidation of the intermediate.Increase oxidant to 2.0 equiv or extend reflux time. Ensure fresh

is used.
Oily Product Impurities preventing crystallization.The difluorophenyl group increases lipophilicity. Use a seed crystal or scratch the glass. Recrystallize from minimal hot ethanol.
Dark Color Oxidation of OPD (polymerization).Conduct the reaction under an inert atmosphere (

) until the oxidant is added. Ensure OPD is fresh (white/pale yellow, not brown).
Multiple Spots on TLC Formation of mono-imine vs. bis-imine.Ensure strict 1:1 stoichiometry. Excess aldehyde can form bis-imines.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[4][5] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(3), 417-427.[4][5] Link

  • Rithe, S. R., et al. (2015). One Pot Synthesis of Substituted Benzimidazole Derivatives and Their Characterization. Rasayan Journal of Chemistry, 8(2), 213-217.[2] Link

  • Sowmiya, G., et al. (2020). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. Link

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

  • Leonard, J. T., et al. (2010). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica, 2(2), 261-267. Link

Sources

Application Note: Methyl 2,2-difluoro-2-phenylacetate in Steroid Side-Chain Modification

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Methyl 2,2-difluoro-2-phenylacetate in the modification of steroid side chains. This guide is structured for medicinal chemists and process development scientists focusing on corticosteroid optimization.

Subject: Strategic Introduction of


-Difluorophenylacetyl Moieties for Metabolic Stability and Lipophilicity Enhancement.
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary

The modification of steroid side chains, particularly at the C17


 and C21 positions, is a critical strategy in optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of corticosteroids. Methyl 2,2-difluoro-2-phenylacetate (MDFPA)  serves as a specialized building block for introducing the 2,2-difluoro-2-phenylacetyl  motif.

This moiety acts as a bioisostere of traditional esters (e.g., propionates, furoates) but offers two distinct advantages:

  • Metabolic Blockade: The gem-difluoro (

    
    ) group adjacent to the carbonyl prevents metabolic hydrolysis by esterases and blocks oxidative metabolism at the 
    
    
    
    -position.
  • Lipophilicity Modulation: The fluorinated phenyl group significantly increases

    
    , enhancing skin permeability for topical formulations and cellular uptake.
    

This guide provides a validated protocol for converting MDFPA into its reactive acylating form and coupling it to a corticosteroid scaffold.

Reagent Profile & Chemical Logic

Physicochemical Properties
PropertySpecification
Chemical Name Methyl 2,2-difluoro-2-phenylacetate
CAS Number 56071-96-6
Molecular Formula

Molecular Weight 186.16 g/mol
Boiling Point 70-72 °C (at 1 mmHg)
Functional Motif

-difluoroester (Lipophilic, Electron-withdrawing)
Mechanistic Rationale

The introduction of fluorine atoms at the


-position of the ester carbonyl exerts a strong electron-withdrawing effect (

effect). This has two consequences for the synthesis:
  • Increased Electrophilicity: The carbonyl carbon of the derived acid chloride is highly electrophilic, facilitating reaction with sterically hindered secondary alcohols (e.g., steroid C17

    
    -OH).
    
  • Stability: The resulting ester bond is more resistant to hydrolysis than non-fluorinated analogs due to the strengthening of the

    
     bond and steric shielding by the fluorine atoms.
    

Experimental Workflow Diagram

The following flowchart illustrates the conversion of the methyl ester precursor into the active steroid conjugate.

G cluster_0 Activation Phase Start Methyl 2,2-difluoro- 2-phenylacetate Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid Intermediate: Difluorophenylacetic Acid Hydrolysis->Acid Activation Step 2: Activation (Oxalyl Chloride/DMF) Acid->Activation AcylChloride Active Species: Acid Chloride Activation->AcylChloride Coupling Step 3: Esterification (Steroid-OH, DMAP) AcylChloride->Coupling Product Final Product: 17/21-Difluorophenylacetyl Corticosteroid Coupling->Product

Caption: Workflow for converting Methyl 2,2-difluoro-2-phenylacetate into a steroid side-chain modification.

Detailed Protocol: C17 -Esterification of a Corticosteroid

Objective: Synthesis of 17


-(2,2-difluoro-2-phenylacetoxy)-dexamethasone (Model Compound).
Precursor:  Methyl 2,2-difluoro-2-phenylacetate.[1]
Substrate:  Dexamethasone (or 17

-hydroxy analog).
Phase 1: Preparation of 2,2-Difluoro-2-phenylacetic Acid

Note: The methyl ester must be hydrolyzed first as direct transesterification on hindered steroid alcohols is low-yielding.

  • Dissolution: Dissolve Methyl 2,2-difluoro-2-phenylacetate (10.0 mmol, 1.86 g) in THF (20 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (15.0 mmol, 0.63 g) in water (10 mL) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the ester.

  • Workup: Acidify carefully with 1M HCl to pH ~2. Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: >90% as a white/off-white solid.

    • Checkpoint: Verify structure via ¹H-NMR (Look for loss of methyl singlet at ~3.8 ppm).

Phase 2: Activation to Acid Chloride
  • Setup: Suspend the dried acid (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under Argon atmosphere.

  • Catalyst: Add a catalytic amount of DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (7.5 mmol, 0.64 mL) dropwise at 0 °C. Gas evolution (

    
    , 
    
    
    
    ) will be observed.
  • Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not purify. Use the crude acid chloride immediately for the coupling step.

Phase 3: Steroid Coupling (Esterification)
  • Substrate Prep: Dissolve the corticosteroid (e.g., Dexamethasone, 1.0 mmol) in anhydrous Pyridine (5 mL) or DCM (10 mL) with Triethylamine (3.0 eq).

  • Addition: Dissolve the crude acid chloride from Phase 2 in DCM (2 mL) and add it slowly to the steroid solution at 0 °C.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). This is crucial for acylation of the hindered 17

    
    -hydroxyl.
    
  • Incubation: Stir at room temperature for 12–18 hours.

    • Note: If reaction is sluggish, heat to 40 °C. The electron-withdrawing fluorines make the carbonyl highly reactive, so mild conditions usually suffice.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with DCM, wash with brine, dry over

    
    . Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    

Comparative Data Analysis

The following table highlights the theoretical improvements when replacing a standard Propionate side chain with the Difluorophenylacetate moiety derived from MDFPA.

ParameterFluticasone PropionateDifluorophenylacetate AnalogImpact
Side Chain Structure


Lipophilicity (cLogP) ~3.7~4.5Enhanced Permeability
Metabolic Stability Moderate (Esterase sensitive)High (Steric/Electronic block)Prolonged Half-life
Reactivity (Hydrolysis) StandardResistantFormulation Stability
Electronic Effect Inductive Donor (

)
Inductive Withdrawer (

)
Receptor Affinity Modulation

Mechanism of Action: Metabolic Blockade

The strategic value of using Methyl 2,2-difluoro-2-phenylacetate lies in the "Fluorine Effect" on metabolism.

Metabolism cluster_standard Standard Ester (Propionate) cluster_difluoro Difluorophenylacetate Modification S1 Steroid-O-CO-CH2-R E1 Esterase Attack (Hydrolysis) S1->E1 P1 Inactive Metabolite (Steroid-OH) E1->P1 Rapid S2 Steroid-O-CO-CF2-Ph E2 Esterase Attack (Blocked) S2->E2 Steric/Electronic Repulsion P2 Active Drug (Intact) E2->P2 Stable

Caption: Comparison of metabolic susceptibility. The CF2 group prevents nucleophilic attack by esterases.

Safety and Handling

  • MDFPA: Irritant. Avoid inhalation. Use in a fume hood.

  • Oxalyl Chloride: Highly toxic and corrosive. Generates CO gas. Strict anhydrous conditions required.

  • Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in accordance with EHS protocols.

References

  • Synthesis of Difluoromethylated Steroids

    • Martin, D. G., & Pike, J. E. (1962). The Synthesis of 6

      
      -Difluoromethyl Steroids. The Journal of Organic Chemistry. 
      
  • Reformatsky Reagents in Synthesis

    • Ouyang, L., et al. (2020).[2] Access to

      
      -Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction. Synlett. 
      
  • Difluoroacetate Reagents

    • GuideChem. (2024). Methyl 2,2-difluoro-2-phenylacetate Properties and CAS 56071-96-6.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 2,2-difluoro-2-phenylacetate in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for methyl 2,2-difluoro-2-phenylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this compound in aqueous media. Here you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to the Challenge: The Instability of an Activated Ester

Methyl 2,2-difluoro-2-phenylacetate is a valuable building block in pharmaceutical and chemical synthesis. However, its unique chemical structure presents a significant challenge: a high susceptibility to hydrolysis. The two fluorine atoms on the carbon alpha to the carbonyl group are strongly electron-withdrawing. This effect dramatically increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water. This inherent reactivity means that even under seemingly benign aqueous conditions, the ester can readily hydrolyze to its parent carboxylic acid (2,2-difluoro-2-phenylacetic acid) and methanol, compromising the integrity of your experiments and the stability of your formulations.

This guide will provide you with the foundational knowledge and practical strategies to control and minimize this unwanted degradation.

Troubleshooting Guide: Real-World Scenarios and Solutions

This section addresses specific problems you may encounter during your work with methyl 2,2-difluoro-2-phenylacetate.

Scenario 1: Rapid Degradation of the Compound in Neutral Aqueous Buffer

  • Problem: "I dissolved my methyl 2,2-difluoro-2-phenylacetate in a neutral phosphate-buffered saline (PBS) at room temperature, and my HPLC analysis shows significant degradation to the carboxylic acid in just a few hours."

  • Analysis and Solution: This is a common and expected observation. Neutral pH, while seemingly mild, is often where the uncatalyzed hydrolysis of esters is still significant. For α,α-difluoroesters, this rate is substantially accelerated.

    • Immediate Action: Lower the temperature of your solution. Store it on ice (0-4 °C) and perform your experiments at the lowest temperature compatible with your system. The rate of hydrolysis is highly temperature-dependent.

    • pH Optimization: The optimal pH for ester stability is typically in the acidic range (pH 3-5). The hydrolysis of most esters is slowest in this region, as both acid-catalyzed and base-catalyzed hydrolysis are minimized. Prepare your solutions in a weakly acidic buffer, such as a citrate or acetate buffer.

    • Solvent Consideration: If your experimental design allows, consider using a co-solvent. Adding a water-miscible organic solvent like acetonitrile, ethanol, or DMSO can reduce the concentration of water and thereby slow the rate of hydrolysis.

Scenario 2: Inconsistent Results in Cell-Based Assays

  • Problem: "I'm using methyl 2,2-difluoro-2-phenylacetate in a cell culture experiment, and I'm getting highly variable results. Could this be a stability issue?"

  • Analysis and Solution: Absolutely. Cell culture media are typically buffered around pH 7.2-7.4 and incubated at 37°C. These conditions are highly conducive to the rapid hydrolysis of your compound. Furthermore, esterases present in the media or secreted by the cells can enzymatically accelerate this degradation.

    • Protocol Adjustment: Prepare a concentrated stock solution of your compound in an anhydrous organic solvent (e.g., DMSO). Add the stock solution to the cell culture medium immediately before starting your experiment to minimize the time the compound is in the aqueous environment.

    • Dose-Response Consideration: Be aware that the effective concentration of your ester is likely decreasing over the course of the experiment. For longer incubation times, you may need to replenish the compound or use a higher initial concentration, though the accumulation of the carboxylic acid degradation product should be considered for potential off-target effects.

    • Control Experiments: Always run a control experiment where you incubate the compound in cell-free media under the same conditions to quantify the rate of abiotic hydrolysis. This will help you differentiate between chemical and enzymatic degradation.

Scenario 3: Unexpected pH Shift in a Formulation

  • Problem: "I've prepared a solution of methyl 2,2-difluoro-2-phenylacetate in a weakly buffered aqueous solution, and I've noticed a gradual decrease in the pH over time."

  • Analysis and Solution: This is a direct consequence of the hydrolysis of your ester. The hydrolysis reaction produces one equivalent of 2,2-difluoro-2-phenylacetic acid for every mole of ester that degrades. This carboxylic acid is acidic and will lower the pH of your solution if the buffering capacity is insufficient.

    • Increase Buffer Capacity: Increase the concentration of your buffer to better resist the pH change caused by the formation of the acidic degradation product.

    • Monitor Degradation and pH: Use a pH meter to monitor the pH of your solution over time. Concurrently, use an analytical technique like HPLC to quantify the formation of the carboxylic acid. This will provide a clear correlation between degradation and the pH shift.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of methyl 2,2-difluoro-2-phenylacetate hydrolysis?

A1: The primary degradation products are 2,2-difluoro-2-phenylacetic acid and methanol. The hydrolysis reaction involves the cleavage of the ester bond.

Q2: What is the general mechanism of hydrolysis for this compound?

A2: The hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: This is a reversible process. The carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion.[1][2][3][4]

Q3: What is the optimal pH range for storing methyl 2,2-difluoro-2-phenylacetate in an aqueous solution?

Q4: How does temperature affect the stability of this compound?

A4: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. An increase in temperature will significantly accelerate the degradation of the ester. It is strongly recommended to store aqueous solutions of this compound at low temperatures (e.g., 2-8°C or on ice) and to conduct experiments at the lowest feasible temperature.

Q5: Can I use co-solvents to improve the stability of my compound?

A5: Yes, using water-miscible organic co-solvents such as acetonitrile, ethanol, or DMSO can enhance stability by reducing the concentration of water, which is a reactant in the hydrolysis reaction. The choice of co-solvent will depend on the specific requirements of your experiment.

Q6: What analytical techniques can I use to monitor the hydrolysis of methyl 2,2-difluoro-2-phenylacetate?

A6: Several analytical techniques are suitable for monitoring the hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase HPLC method can be developed to separate the parent ester from its carboxylic acid degradation product, allowing for accurate quantification of both over time.[5][6][7]

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the formation of the volatile methanol product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the disappearance of the ester signals and the appearance of the carboxylic acid and methanol signals.

Data and Protocols

Table 1: Recommended Buffer Systems for Enhanced Stability
Buffer SystemUseful pH RangeComments
Citrate Buffer3.0 - 6.2Generally a good first choice for stabilizing esters in the acidic pH range.
Acetate Buffer3.8 - 5.8Another excellent option for maintaining an acidic pH.
Phosphate Buffer5.8 - 8.0Use with caution, as the neutral to slightly basic pH can still lead to significant hydrolysis. If required, use at the lower end of its buffering range and at low temperatures.
Experimental Protocol: Monitoring Hydrolysis by HPLC

This protocol provides a general framework for assessing the hydrolytic stability of methyl 2,2-difluoro-2-phenylacetate.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of methyl 2,2-difluoro-2-phenylacetate in anhydrous acetonitrile.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).

    • Prepare a calibration standard of the expected degradation product, 2,2-difluoro-2-phenylacetic acid.

  • Initiation of the Stability Study:

    • Bring the buffer solutions to the desired experimental temperature (e.g., 25°C or 37°C).

    • Spike a known volume of the ester stock solution into each buffer to achieve the final desired concentration.

    • Immediately take a time-zero sample and inject it into the HPLC system.

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

    • Analyze each sample by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: UV detection at a wavelength where both the ester and the acid have good absorbance (e.g., 220 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Plot the concentration of methyl 2,2-difluoro-2-phenylacetate versus time for each pH condition.

    • Determine the rate of degradation and the half-life of the compound at each pH.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the pathways of acid- and base-catalyzed hydrolysis of methyl 2,2-difluoro-2-phenylacetate.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester Methyl 2,2-Difluoro-2-phenylacetate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Tetrahedral_Intermediate_Base Tetrahedral Intermediate (Base-Catalyzed) Ester->Tetrahedral_Intermediate_Base + OH⁻ Protonated_Ester->Ester Tetrahedral_Intermediate_Acid Tetrahedral Intermediate (Acid-Catalyzed) Protonated_Ester->Tetrahedral_Intermediate_Acid + H₂O Tetrahedral_Intermediate_Acid->Protonated_Ester Products_Acid 2,2-Difluoro-2-phenylacetic Acid + Methanol Tetrahedral_Intermediate_Acid->Products_Acid - H₃O⁺ Products_Acid->Tetrahedral_Intermediate_Acid Hydroxide OH⁻ Carboxylic_Acid 2,2-Difluoro-2-phenylacetic Acid Tetrahedral_Intermediate_Base->Carboxylic_Acid - CH₃O⁻ Carboxylate 2,2-Difluoro-2-phenylacetate Anion Carboxylic_Acid->Carboxylate + OH⁻ (fast) Methanol Methanol

Caption: Acid- and base-catalyzed hydrolysis of methyl 2,2-difluoro-2-phenylacetate.

References

  • Burns, L. A., & Baughman, G. L. (1984). Hydrolysis pH rate profile of phenyl acetate at 25° C. ResearchGate. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2011). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Alsante, K. M., et al. (2003). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology.
  • Raval, A. A., et al. (2014). Forced Degradation Studies: A Tool for Impurity Profiling. Journal of Pharmaceutical Science and Bioscientific Research.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, P. N., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80.
  • Matarashvili, I., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Scientia Pharmaceutica, 81(3), 747–757.
  • Zengeya, T. A., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • SIELC Technologies. (2020, May 21). Difluoroacetic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2,2-Difluoro-2-Phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of methyl 2,2-difluoro-2-phenylacetate. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in removing closely related monofluoro byproducts. The synthesis of gem-difluoro compounds can often lead to the formation of monofluoro impurities, which can be difficult to separate due to their similar physical properties.[1][2][3] This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound.

Visualizing the Purification Challenge

The core challenge lies in the subtle structural differences between the desired difluoro product and the monofluoro byproduct.

Caption: Crude reaction mixture containing the target compound and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing an extra peak in my GC-MS and ¹⁹F NMR that I suspect is a monofluoro byproduct. How can I confirm its identity?

A1: Your suspicion is likely correct. The formation of monofluoro species is a common side reaction. Here’s a systematic approach to confirm the identity of the impurity:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying and quantifying fluorinated compounds.[4][5][6][7][8]

    • Distinct Chemical Shifts: The chemical shift of the fluorine atoms in your desired methyl 2,2-difluoro-2-phenylacetate will be significantly different from the single fluorine in the monofluoro byproduct. The gem-difluoro group will typically appear as a singlet or a narrowly coupled multiplet, while the monofluoro methine proton will result in a doublet in the ¹H NMR and a corresponding doublet in the ¹⁹F NMR due to ¹H-¹⁹F coupling.

    • Integration: The relative integration of the signals in the ¹⁹F NMR spectrum will give you a quantitative measure of the purity of your sample.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for separating and identifying volatile compounds.[9]

    • Retention Time: The monofluoro byproduct will likely have a slightly different retention time than your difluoro compound.

    • Mass Spectrometry: The mass spectrum of the monofluoro byproduct will show a molecular ion peak (M+) that is 18 atomic mass units lower than your desired product (one fluorine atom less). You will also observe characteristic fragmentation patterns that can help confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be a valuable tool for separating these closely related compounds.[10][11][12]

    • Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[10] However, for enhanced selectivity between halogenated compounds, consider using a fluorinated stationary phase, such as a pentafluorophenyl (PFP) column.[11] These phases can offer different retention mechanisms, such as π-π interactions, which can improve the separation of aromatic and halogenated compounds.[11][12]

Q2: My attempts at purification by standard column chromatography are failing to give a clean separation. What can I do?

A2: This is a common issue due to the similar polarities of the difluoro and monofluoro compounds. Here are some advanced chromatography strategies:

  • Optimize Your Stationary Phase:

    • Silica Gel: If you are using silica gel, try a very shallow solvent gradient with a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). A slow, careful elution is key.

    • Fluorinated Phases: As mentioned, HPLC columns with fluorinated stationary phases are excellent for separating fluorinated compounds.[11][13] These are also available for flash chromatography and can provide the necessary selectivity.

  • Consider Normal Phase Liquid Chromatography (NPLC): NPLC can sometimes offer better separation for halogenated aromatic compounds by leveraging different interaction mechanisms compared to reversed-phase.[12]

  • Preparative HPLC: If you have access to a preparative HPLC system, this will likely be your most effective chromatographic method. The higher efficiency of HPLC columns compared to flash chromatography columns will allow for a baseline separation.

Q3: Are there any non-chromatographic methods I can use for purification?

A3: Yes, depending on the physical properties of your compound and the level of impurity, other techniques can be effective.

  • Fractional Distillation: If your compound is thermally stable and there is a sufficient difference in boiling points between the difluoro and monofluoro species, fractional distillation under reduced pressure can be a viable option.[14][15] The increased fluorine content in your desired product may lead to a slightly higher boiling point.

  • Recrystallization: This is often a highly effective method for purifying solid compounds.[16][17][18]

    • Solvent Selection: The key is to find a solvent system where your desired difluoro compound has a lower solubility than the monofluoro byproduct at a given temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can be particularly effective.[17][19] Common solvent pairs for recrystallization include ethanol/water and hexane/ethyl acetate.[18][19]

Workflow for Purification and Analysis

Purification_Workflow cluster_Analysis Analysis cluster_Purification Purification cluster_Final Final Product A Crude Product B ¹⁹F NMR A->B C GC-MS A->C D HPLC A->D E Column Chromatography A->E F Fractional Distillation A->F G Recrystallization A->G H Pure Methyl 2,2-difluoro-2-phenylacetate E->H F->H G->H

Caption: A general workflow for the purification and analysis of methyl 2,2-difluoro-2-phenylacetate.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation potential of standard silica gel chromatography.

Materials:

  • Crude methyl 2,2-difluoro-2-phenylacetate

  • Silica gel (high-purity, fine mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of your target compound and the byproduct. Test various solvent systems with low polarity (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). The goal is to achieve a clear separation between the two spots.

  • Column Packing: Dry pack a long, narrow chromatography column with silica gel. A longer column will provide more theoretical plates and better separation.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with a very non-polar solvent mixture (e.g., 99:1 hexane:ethyl acetate). Collect small fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the compounds are not eluting, very gradually increase the polarity of the mobile phase. A slow, shallow gradient is crucial for separating closely related compounds.

  • Fraction Analysis: Analyze the collected fractions by GC-MS or ¹⁹F NMR to identify the pure fractions containing your desired product.

Protocol 2: Recrystallization

This protocol is suitable if your product is a solid at room temperature.

Materials:

  • Crude methyl 2,2-difluoro-2-phenylacetate

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve your compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Ice Bath: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product and the mother liquor by ¹⁹F NMR or GC-MS to assess the effectiveness of the recrystallization.

Data Summary

TechniqueAdvantageDisadvantageKey Optimization Parameter
¹⁹F NMR Quantitative, definitive for fluorinated compounds.[4][5][6]Requires access to an NMR spectrometer.High-field instrument for better resolution.
GC-MS High separation efficiency, provides mass information.[9]Compound must be volatile and thermally stable.Temperature programming of the GC oven.
HPLC Excellent for separating closely related compounds.[10][11][12]Can be resource-intensive for large-scale purification.Choice of stationary phase (e.g., PFP).[11]
Column Chromatography Scalable, widely available.May not provide baseline separation for very similar compounds.Slow, shallow solvent gradient.
Fractional Distillation Good for large quantities, no solvent waste.[14][15]Requires thermal stability and a sufficient boiling point difference.Efficient fractionating column and slow distillation rate.
Recrystallization Can yield very pure material, scalable.[16][17][18]Only works for solids, requires finding a suitable solvent.Slow cooling rate.

References

  • Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245.
  • McCord, J. P., et al. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 56(10), 6334–6344.
  • Rice, R. M. (1982). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Przybyciel, M. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Nakamura, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10768–10774.
  • Deng, C., et al. (2005). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction.
  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(11), 6061–6064.
  • BenchChem. (2025).
  • McCord, J. P., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
  • BenchChem. (2025).
  • Takeda, M., et al. (2018). Practical Processes for Producing Fluorinated alpha-Ketocarboxylic Esters and Analogues Thereof. U.S.
  • Smith, A. J. R., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3169–3177.
  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 234–241.
  • Barham, J. P., et al. (2021).
  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 51(19), 3508–3513.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. (n.d.).
  • University of California, Irvine. (n.d.).
  • Drakes, C., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
  • University of Rochester. (n.d.).

Sources

Technical Support Center: Purification of α,α-Difluoro Esters by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of α,α-difluoro esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography of this unique class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your success in obtaining high-purity materials.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of α,α-difluoro esters by silica gel column chromatography particularly challenging?

The purification of α,α-difluoro esters presents a unique set of challenges primarily due to the strong electron-withdrawing nature of the two fluorine atoms on the α-carbon. This structural feature significantly alters the molecule's physicochemical properties in several ways:

  • Altered Polarity: The difluoromethyl group increases the molecule's lipophilicity, which can lead to unexpected elution profiles on normal-phase silica gel.[1]

  • Increased Acidity of α-Protons (if present): If the ester has a proton on the α-carbon, its acidity is significantly increased, making the compound more susceptible to base-catalyzed decomposition on the slightly acidic silica gel surface.

  • Potential for Hydrolysis: The ester functional group can be prone to hydrolysis on the silica gel stationary phase, which contains surface silanol groups (Si-OH) and bound water.[2] This can be exacerbated by acidic or basic impurities in the sample or solvent system.

  • Co-elution with Non-fluorinated Analogs: Structurally similar impurities, such as the non-fluorinated or monofluorinated starting materials or byproducts, can be difficult to separate due to subtle differences in polarity.

Q2: My α,α-difluoro ester appears to be decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

On-column degradation is a common issue.[3] To confirm if your compound is unstable on silica gel, you can perform a simple 2D TLC experiment.

Experimental Protocol: 2D TLC for Stability Check

  • Spot your crude reaction mixture on the corner of a square TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots that are not on the diagonal, indicating the formation of new, more polar compounds.

If decomposition is confirmed, consider the following strategies:

  • Deactivate the Silica Gel: The acidity of silica gel can be reduced by treating it with a base, typically triethylamine (TEA). A common practice is to use a solvent system containing a small percentage (0.1-1%) of TEA.[4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3][5]

  • Minimize Residence Time: A faster elution, achieved by using a slightly more polar solvent system, can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.

Q3: I'm observing significant peak tailing for my α,α-difluoro ester. What are the likely causes and solutions?

Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For α,α-difluoro esters, this can be due to:

  • Interaction with Silanol Groups: The polar ester group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[2][5]

  • Presence of Acidic Impurities: If your compound or solvent system contains acidic impurities, they can protonate basic sites on your molecule (if any), leading to strong ionic interactions with the silica.

Troubleshooting Peak Tailing:

Solution Mechanism of Action Typical Implementation
Add a Mobile Phase Modifier A small amount of a polar solvent like methanol or a basic modifier like triethylamine can compete with your compound for binding to the active sites on the silica gel, leading to more symmetrical peaks.[4]Add 0.1-1% triethylamine or a small percentage of methanol to your eluent.
Use End-Capped Silica End-capped silica has fewer free silanol groups, reducing the sites for strong polar interactions.This is more common in HPLC but can be a consideration for flash chromatography cartridges.[5]
Check Sample pH Ensure your sample is not overly acidic before loading it onto the column.Neutralize acidic workup residues before concentration and loading.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Poor Separation Between the α,α-Difluoro Ester and a Non-polar Impurity

Problem: Your desired product is eluting very close to a less polar byproduct, resulting in mixed fractions.

Causality: The increased lipophilicity from the difluoro group can make the polarity of your product very similar to that of non-polar impurities.

Logical Troubleshooting Workflow:

G start Poor Separation (Non-polar Impurity) step1 Decrease Eluent Polarity start->step1 Initial Approach outcome1 Improved Separation step1->outcome1 Success outcome2 No Improvement step1->outcome2 Failure step2 Increase Column Length/Decrease Particle Size step3 Consider Alternative Stationary Phase (e.g., Reversed-Phase) step2->step3 If still poor step2->outcome1 Success outcome2->step2

Caption: Troubleshooting poor separation from non-polar impurities.

Step-by-Step Solutions:

  • Decrease Eluent Polarity: The first step is to reduce the strength of your mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). This will increase the retention time of both compounds and may improve the separation.

  • Optimize Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, enhancing separation.

    • Use Finer Silica: Smaller silica gel particles lead to higher resolution.

  • Alternative Chromatography Modes: If normal-phase chromatography is ineffective, consider reversed-phase chromatography. In this mode, your more lipophilic α,α-difluoro ester will be retained more strongly than less lipophilic impurities.[6]

Scenario 2: The α,α-Difluoro Ester is Eluting with the Solvent Front

Problem: Your product is highly non-polar and elutes immediately from the column, even with pure non-polar solvents like hexane.

Causality: The high fluorine content can sometimes lead to "fluorophilicity," where the compound has a low affinity for the polar silica gel.[7]

Solutions:

  • Use a Less Polar Stationary Phase: While counterintuitive, a very non-polar compound might be better separated on a less polar stationary phase where subtle differences in polarity can be exploited. However, for elution with the solvent front, the primary issue is lack of retention.

  • Reversed-Phase Chromatography: This is the most effective solution. On a C18-functionalized silica gel, your non-polar compound will be well-retained, and you can elute it with a polar mobile phase like a methanol/water or acetonitrile/water mixture.[6][8]

Scenario 3: Suspected On-Column Hydrolysis of the Ester

Problem: You observe the appearance of a new, more polar spot on TLC of the collected fractions, which you suspect is the corresponding carboxylic acid.

Causality: The silica gel surface is populated with water molecules and acidic silanol groups, which can catalyze the hydrolysis of the ester.[2][9] This is particularly a concern if the ester is sterically unhindered.

Logical Troubleshooting Workflow for Hydrolysis:

G start Suspected On-Column Hydrolysis step1 Ensure Dry Solvents and Silica start->step1 outcome1 Hydrolysis Minimized step1->outcome1 Success outcome2 Hydrolysis Persists step1->outcome2 Failure step2 Deactivate Silica with TEA step3 Switch to a Non-Protic Stationary Phase (e.g., Alumina) step2->step3 If still an issue step2->outcome1 Success outcome2->step2

Caption: Mitigating on-column ester hydrolysis.

Preventative Measures:

  • Use Dry Solvents and Silica: Ensure your solvents are anhydrous and consider drying your silica gel in an oven before use to remove adsorbed water.[10][11] The presence of water can facilitate hydrolysis.[9]

  • Deactivate the Silica: As mentioned earlier, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica gel that may catalyze hydrolysis.

  • Buffer the Mobile Phase: For very sensitive esters, using a buffered mobile phase (more common in HPLC) can help maintain a neutral pH on the column.

  • Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica gel.

References

Sources

Troubleshooting low conversion in fluorination of methyl phenylacetate

Technical Support Center: -Fluorination of Methyl Phenylacetate

Topic: Troubleshooting Low Conversion & Selectivity Issues Applicable Reagents: NFSI (N-Fluorobenzenesulfonimide), Selectfluor®, LiHMDS, LDA, Pd-Catalysts.

Diagnostic Framework: Why is your reaction failing?

Before altering your protocol, identify the specific failure mode. In the fluorination of methyl phenylacetate (MPA), "low yield" usually stems from one of three distinct mechanistic failures.

Scenario A: The "Wet Enolate" (Low Conversion)
  • Symptoms: High recovery of starting material (MPA); presence of phenylacetic acid (hydrolysis); no fluorine incorporation.

  • Root Cause: The enolate intermediate is generated but is protonated by adventitious moisture before it can react with the fluorinating agent.

  • Mechanism:

    
    . The rate of proton transfer from water is orders of magnitude faster than the nucleophilic attack on NFSI or Selectfluor.
    
Scenario B: The "Greedy Product" (Difluorination)
  • Symptoms: Significant presence of

    
    -difluoro methyl phenylacetate; low yield of the desired mono-fluoro product; starting material fully consumed.
    
  • Root Cause: Enolate Equilibration . The

    
    -fluoro product is more acidic (pKa 
    
    
    18-19) than the starting material (pKa
    
    
    22-23) due to the inductive effect of fluorine.
  • Mechanism: As the product forms, the remaining starting material enolate deprotonates the product. This "product enolate" then reacts again with the fluorinating agent.

    • Reaction:

      
      
      
Scenario C: The "Claisen" Trap (Oligomerization)
  • Symptoms: Thick, colored reaction mixture; complex NMR baseline; presence of

    
    -keto esters.
    
  • Root Cause: Self-condensation. If the fluorinating agent is added too slowly or is unreactive, the enolate attacks a neutral ester molecule.

Visualizing the Competitive Landscape

The following diagram maps the kinetic competition occurring in your flask. To maximize yield, you must force the pathway along the green arrows and block the red ones.

Fluorination_PathwaysSMMethyl Phenylacetate(Starting Material)EnolateEnolate IntermediateSM->Enolate DeprotonationBaseBase(LiHMDS/LDA)Base->EnolateMonoFTarget Product(Mono-Fluoro)Enolate->MonoF Pathway A: Fluorination (Desired)ClaisenByproduct:Claisen CondensationEnolate->Claisen Attack on Neutral SMHydrolysisByproduct:Phenylacetic AcidEnolate->Hydrolysis Moisture (Quench)F_SourceF+ Source(NFSI/Selectfluor)MonoF->Enolate Proton TransferDiFByproduct:Di-Fluoro EsterMonoF->DiF Pathway B: Over-Fluorination(via Proton Transfer)

Figure 1: Mechanistic pathways in electrophilic fluorination. Note that the Target Product is susceptible to further deprotonation, leading to the Di-Fluoro byproduct.

Troubleshooting Guides (Q&A)

Issue 1: "I have 50% conversion, but adding more NFSI doesn't help."

Diagnosis: Your base has likely degraded, or you have hit the "Proton Return" wall. The Fix:

  • Titrate your base: Commercial LiHMDS/LDA degrades over time. If you use 1.1 equiv of a degraded base (actual 0.8 equiv), you leave 0.2 equiv of neutral starting material. This neutral SM acts as a proton source for the product enolate (see Enolate Equilibration above).

  • Switch Reagents: NFSI produces a sulfonimide anion byproduct that is non-nucleophilic but can protonate the enolate if any moisture is present.

  • Protocol Adjustment: Ensure the base is in slight excess (1.2–1.3 equiv) to ensure complete consumption of Starting Material (SM) before the F+ source is added.

Issue 2: "I am getting 30% Di-fluoro product."

Diagnosis: The reaction environment allows the SM-enolate to meet the Product. The Fix:

  • Inverse Addition (Critical): Do not add NFSI to the enolate. Instead, cannulate the cold enolate solution into a solution of excess NFSI (2.0 equiv). This ensures the enolate is immediately quenched by F+ and never sees the acidic mono-fluoro product.

  • Temperature Control: Keep the reaction at -78°C. The proton transfer between SM-enolate and Product has a higher activation energy than the fluorination. Warming up promotes equilibration (and thus di-fluorination).

Issue 3: "Selectfluor is not dissolving in my solvent."

Diagnosis: Solvent polarity mismatch. Selectfluor is a salt (BF4-), insoluble in THF/Toluene. The Fix:

  • Cosolvent: Use MeCN/THF mixtures. However, strong bases (LiHMDS) are incompatible with MeCN (deprotonation of acetonitrile, pKa ~25).

  • Switch to NFSI: For lipophilic substrates like methyl phenylacetate, NFSI is superior due to solubility in THF/Toluene, allowing standard cryogenic enolate chemistry.

  • Phase Transfer: If you must use Selectfluor, use a catalytic amount of phase transfer catalyst (e.g., TEBA) or run the reaction in DMF (if workup allows).

Validated Experimental Protocols

Protocol A: Stoichiometric Enolate Fluorination (High Reliability)

Best for: Small scale, initial screening, non-enantioselective needs.

Reagents:

  • Methyl Phenylacetate (1.0 equiv)

  • LiHMDS (1.2 equiv, 1.0 M in THF)

  • NFSI (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon. Add THF and cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add LiHMDS dropwise. Wait 5 mins. Add Methyl Phenylacetate (diluted in THF) dropwise over 10 mins.

    • Checkpoint: Stir at -78°C for 45 mins. Ensure solution is clear/pale yellow.[1] Dark orange/brown indicates decomposition or Claisen condensation.

  • Fluorination (Inverse Addition):

    • In a separate flask, dissolve NFSI (1.5 equiv) in THF and cool to -78°C.

    • CRITICAL STEP: Cannulate the enolate solution into the NFSI solution slowly.

  • Quench: After 1 hour at -78°C, quench with sat. NH4Cl while still cold. Warming up before quenching promotes di-fluorination.

Protocol B: Catalytic Enantioselective Fluorination (Advanced)

Best for: Asymmetric synthesis, high value intermediates. Reference: Sodeoka et al. (See Ref 1)

Reagents:

  • Pd-catalyst (e.g., Pd-BINAP complex, 5 mol%)

  • NFSI (1.2 equiv)

  • Solvent: Ethanol or alcoholic solvents (crucial for this specific mechanism).

Step-by-Step:

  • Dissolve Pd-catalyst (cationic Pd-diaqua complex) in EtOH.

  • Add Methyl Phenylacetate.[2][3]

  • Add NFSI at 0°C.

  • Monitor by HPLC. The reaction proceeds via a chiral Pd-enolate.

    • Note: This reaction is slower (12-48h) but avoids the "strong base" issues of Protocol A.

Reagent Comparison Data

FeatureNFSI (N-Fluorobenzenesulfonimide)Selectfluor® (F-TEDA-BF4)
Solubility High in THF, Toluene, DCMLow in THF; High in MeCN, Water
Reactivity Moderate (Controlled)High (Aggressive)
Byproducts Sulfonimide (Easy removal)Amine salt (Water soluble)
Primary Risk Slow reaction leading to ClaisenIncompatibility with strong bases
Recommendation Primary Choice for Phenylacetates Use only with Phase Transfer or Catalysis

References

  • Hamashima, Y., et al. (2002). "Catalytic Enantioselective Fluorination of Oxindoles and Beta-Keto Esters Using Chiral Palladium Complexes." Journal of the American Chemical Society.[4]

  • Rozhkov, V. V., et al. (2018). "Electrophilic Fluorination of Carbonyl Compounds: Mechanisms and Selectivity." Russian Chemical Reviews.

  • Banks, R. E. (1992). "Selectfluor: a new, highly effective, and safe electrophilic fluorinating agent." Journal of Fluorine Chemistry.

  • Ma, J. A., & Cahard, D. (2004).[5] "Asymmetric Electrophilic Fluorination Strategies." Chemical Reviews.

Validation & Comparative

Comparative Analysis Guide: FTIR Characterization of Methyl 2,2-difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the structural validation of Methyl 2,2-difluoro-2-phenylacetate using Fourier Transform Infrared (FTIR) spectroscopy.

Context: In drug development, the


-difluoro ester motif is a critical bioisostere for the carbonyl group, often used to block metabolic oxidation at the 

-position. Distinguishing this fluorinated building block from its non-fluorinated precursor (Methyl Phenylacetate ) or mono-fluorinated impurities is a common analytical challenge.

Core Insight: The introduction of two highly electronegative fluorine atoms at the


-position induces a significant hypsochromic shift (blue shift)  in the carbonyl stretching frequency. This guide defines the expected spectral windows and validates the electronic mechanisms driving these shifts.

The Comparative Analysis: Product vs. Alternative

The following data establishes the spectral performance of the target molecule against its primary "alternative"—the non-fluorinated parent compound often used as a starting material.

Spectral Data Comparison Table
FeatureTarget Product (Methyl 2,2-difluoro-2-phenylacetate)Alternative / Precursor (Methyl Phenylacetate)

Shift (Diagnostic)
Carbonyl (

) Stretch
1775 – 1790 cm⁻¹ 1740 – 1750 cm⁻¹ +35 to +50 cm⁻¹
Electronic Driver Strong Inductive Effect (

) dominates.
Resonance delocalization reduces bond order.Blue Shift (Higher Energy)
C-F Stretching Strong bands: 1100 – 1300 cm⁻¹ (Multiplet)AbsentDistinctive "Fingerprint"
C-H Stretch (

)
Absent (Quaternary Carbon)Weak bands: ~2950 cm⁻¹Loss of

-proton signal
Diagnostic Criteria

To confirm the identity of Methyl 2,2-difluoro-2-phenylacetate, the analyst must observe:

  • The Blue Shift: A clean shift of the carbonyl peak above 1770 cm⁻¹. If the peak remains near 1750 cm⁻¹, the fluorination has failed.

  • Peak Shape: The fluorinated carbonyl band is often sharper and more intense due to the increased dipole moment change (

    
    ) associated with the stiffened 
    
    
    
    bond.

Mechanistic Analysis: The "Fluorine Effect"

Understanding the causality of the spectral shift is essential for interpreting data from novel analogs.

The Competition: Induction vs. Resonance

In a standard ester, the lone pair on the ether oxygen donates electron density to the carbonyl carbon (Resonance), lowering the bond order and frequency.

  • In the Difluoro Ester: The two

    
    -fluorine atoms exert a massive Inductive Effect (
    
    
    
    ). They withdraw electron density from the
    
    
    -carbon, which in turn withdraws density from the carbonyl carbon.
  • Result: This electron withdrawal destabilizes the resonance contributor (

    
    ), effectively "locking" the carbonyl in its double-bond character. The 
    
    
    
    bond shortens, the force constant (
    
    
    ) increases, and the vibrational frequency rises.
Visualization of Electronic Effects

The following diagram maps the electron density flow causing the spectral shift.

ElectronicEffects F_Atoms α-Fluorine Atoms (High Electronegativity) Alpha_C α-Carbon (Electron Deficient) F_Atoms->Alpha_C Inductive Withdrawal (-I) Carbonyl_C Carbonyl Carbon Alpha_C->Carbonyl_C Electron Pull CO_Bond C=O Bond (Stiffened / Shortened) Carbonyl_C->CO_Bond Increases Force Constant (k) Frequency Frequency Shift (> 1775 cm⁻¹) CO_Bond->Frequency Blue Shift

Figure 1: Mechanistic pathway of the fluorine-induced hypsochromic shift in the carbonyl spectrum.

Validated Experimental Protocol

To ensure reproducibility and minimize solvent-induced frequency shifts (solvatochromism), the following protocol is recommended.

Method: Liquid Film vs. Solution Phase
  • Neat (Liquid Film): Quickest method but susceptible to intermolecular dipole-dipole broadening.

  • Solution (CCl₄ or CHCl₃): Preferred for quantitative comparison. Non-polar solvents minimize hydrogen bonding and lattice effects, yielding the sharpest carbonyl peaks.

Step-by-Step Workflow
  • Blank Collection:

    • Scan the clean ATR crystal or solvent cell (e.g., 0.1 mm pathlength KBr cell with CCl₄).

    • Requirement: Background must be free of atmospheric

      
       doublet (2350 cm⁻¹) and 
      
      
      
      vapor.
  • Sample Preparation:

    • Dissolve ~10 mg of Methyl 2,2-difluoro-2-phenylacetate in 1 mL of spectroscopic grade CCl₄.

    • Note: If CCl₄ is restricted, Cyclohexane is a viable non-polar alternative. Avoid alcohols (MeOH/EtOH) as they will H-bond to the ester and lower the frequency, masking the fluorine effect.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced C-F bands).

    • Scans: 16–32 scans.

  • Data Processing:

    • Apply baseline correction.

    • Identify the carbonyl maximum (

      
      ).
      
    • Validation Check: If

      
      , suspect hydrolysis to acid or incomplete fluorination.
      
Decision Logic for Spectral Validation

ValidationLogic Start Acquire Spectrum Check_CO Check C=O Region (1700-1800 cm⁻¹) Start->Check_CO Decision1 Peak > 1770 cm⁻¹? Check_CO->Decision1 Result_Pass PASS: Difluoro Ester Confirmed Decision1->Result_Pass Yes Result_Fail FAIL: Check Precursor/Impurity Decision1->Result_Fail No (Peak ~1745) Check_Fingerprint Check 1000-1300 cm⁻¹ (C-F Stretches) Result_Pass->Check_Fingerprint

Figure 2: Logical workflow for confirming the structural integrity of the fluorinated ester.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text confirming inductive effects on carbonyl frequencies).

  • NIST Mass Spectrometry Data Center. (2023). Methyl phenylacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Middleton, W. J., & Bingham, E. M. (1980). Alpha-fluorination of esters. Journal of Organic Chemistry.
  • Thieme Chemistry. (2025). Science of Synthesis: Knowledge Updates 2025/2. (Lists specific synthesis and characterization protocols for Methyl 2,2-difluoro-2-phenylacetate). Available at: [Link]

Sources

NMR distinction between mono- and difluoro phenylacetate derivatives

NMR Profiling of -Fluorinated Phenylacetates: A Comparative Technical Guide



Executive Summary

In medicinal chemistry, the fluorination of phenylacetate derivatives is a critical strategy to block metabolic oxidation at the benzylic position and modulate lipophilicity. However, synthetic routes—particularly electrophilic fluorination using reagents like NFSI or Selectfluor—often yield mixtures of mono- and difluoro products due to the high reactivity of the enolate intermediate.

Distinguishing these species requires a multi-nuclear NMR approach (





Feature

-Monofluoro Phenylacetate

-Difluoro Phenylacetate

H NMR
Diagnostic Doublet (

5.5–6.0 ppm,

Hz)
Silent at

-position (Aromatic signals only)

C NMR (

-C)
Doublet (

Hz)
Triplet (

Hz)

F NMR

-180 to -210 ppm (approx)

-100 to -120 ppm (approx)

The Physicochemical Context[1][2][3][4][5][6]

Before analysis, understand why these mixtures exist. The


  • Mono-fluorination: Creates a chiral center (racemic mixture usually). The C-F bond introduces a strong dipole.

  • Di-fluorination: The second fluorination is often faster than the first because the inductive effect of the first fluorine stabilizes the intermediate anion (depending on base/conditions), leading to "over-fluorination" impurities.

Spectroscopic Signatures: The Core Analysis

A. Proton NMR ( H)

The proton spectrum is the first line of defense but is often insufficient for difluoro detection if the sample is impure.

  • Mono-fluoro: The

    
    -proton is coupled to the fluorine atom (spin 1/2).
    
    • Pattern: Large Doublet (d).

    • Shift: Deshielded to

      
       5.6 – 6.1 ppm (vs. 
      
      
      3.6 ppm for non-fluorinated).
    • Coupling (

      
      ):  The geminal coupling is massive, typically 44–48 Hz .
      
  • Di-fluoro:

    • Pattern: Silent. There are no protons at the

      
      -position. You will only see the aromatic ring protons and the ester/amide alkyl groups.
      
    • Warning: If you rely solely on

      
      H NMR, a pure difluoro compound might look like a "decomposed" sample with only aromatic peaks.
      
B. Carbon NMR ( C)

Carbon NMR provides the most definitive structural proof due to the distinct splitting patterns caused by C-F coupling.

  • 
    -Carbon Signal: 
    
    • Mono-fluoro: Appears as a Doublet (d) .[1]

      • 
        : 180 – 195 Hz .
        
    • Di-fluoro: Appears as a Triplet (t) (coupling to two equivalent F nuclei).

      • 
        : 240 – 260 Hz .
        
  • Carbonyl Carbon (

    
    ): 
    
    • Also shows coupling (

      
      ), usually appearing as a doublet (mono) or triplet (di) with a smaller coupling constant (
      
      
      Hz).
C. Fluorine NMR ( F)

The


23
  • Chemical Shift:

    • Mono-fluoro: Upfield, typically -180 to -210 ppm .

    • Di-fluoro: Downfield relative to mono, typically -105 to -125 ppm .

  • Decoupling:

    • Always run

      
      H-coupled  and 
      
      
      H-decoupled
      
      
      F experiments.
    • Coupled: Mono-F appears as a doublet (coupling to the

      
      -H). Di-F appears as a singlet (or complex multiplet if coupling to aromatics is resolved).
      
    • Decoupled: Both appear as singlets. This allows for accurate integration to determine the ratio of Mono:Di products.

Experimental Protocols

Protocol A: Quantitative Ratio Determination ( F NMR)

Objective: Determine the molar ratio of mono- vs. difluoro-phenylacetate in a crude mixture.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
     (or DMSO-
    
    
    if polarity requires). Ensure the solution is homogeneous.
  • Instrument Setup:

    • Pulse Sequence: Inverse gated decoupling (to minimize NOE if precise integration is needed, though standard decoupling is usually fine for rough ratios).

    • Spectral Width (SW): Set to at least 200 ppm (-50 to -250 ppm) to catch both species.

    • Offset (O1): Center at -150 ppm.

    • Relaxation Delay (D1): Fluorine has long

      
       relaxation times.[4] Set D1 
      
      
      5 seconds (10s for high precision) to ensure full magnetization recovery.
  • Acquisition:

    • Scans (NS): 16–32 scans are usually sufficient due to high sensitivity.

  • Processing:

    • Phase correction is critical due to the wide spectral width.

    • Integrate the singlet at ~-110 ppm (Di) and the singlet at ~-195 ppm (Mono).

Protocol B: Structural Validation Logic

The following diagram illustrates the decision matrix for assigning your product.

NMR_Decision_TreeStartStart: Purified SampleH1_AcqAcquire 1H NMRStart->H1_AcqCheck_AlphaCheck 5.5 - 6.1 ppm regionH1_Acq->Check_AlphaDoublet_FoundDiagnostic Doublet Found?(J ~ 46 Hz)Check_Alpha->Doublet_FoundMono_PathLikely Mono-FluoroDoublet_Found->Mono_PathYesDi_PathLikely Di-Fluoro(or degradation)Doublet_Found->Di_PathNo (Silent)F19_AcqAcquire 19F NMR(Proton Decoupled)Mono_Path->F19_AcqDi_Path->F19_AcqF19_CheckCheck Chemical ShiftF19_Acq->F19_CheckRes_MonoPeak at -180 to -210 ppmCONFIRMED: Mono-FluoroF19_Check->Res_MonoHigh FieldRes_DiPeak at -100 to -125 ppmCONFIRMED: Di-FluoroF19_Check->Res_DiLow FieldC13_ConfFinal Confirmation: 13C NMRCheck C-F CouplingRes_Mono->C13_ConfOptionalRes_Di->C13_ConfOptional

Figure 1: Decision tree for the spectroscopic assignment of fluorinated phenylacetates.

Troubleshooting & Artifacts

Rotamers

If your phenylacetate is an amide derivative (e.g.,

rotamers
  • Symptom: Doubling of peaks in both

    
    H and 
    
    
    F spectra.[1]
  • Verification: Run the NMR at elevated temperature (e.g., 60°C). If the peaks coalesce into single sharp signals, they are rotamers, not impurities.

"Ghost" Couplings

In


  • Mono-F: Ortho-carbons appear as doublets (

    
     Hz).
    
  • Di-F: Ortho-carbons appear as triplets (

    
     Hz).
    
  • Differentiation: Do not confuse these with the

    
    -carbon. The aromatic signals are in the 120–135 ppm range; the 
    
    
    -carbon is typically aliphatic/benzylic but shifted downfield by fluorine.

References

  • Iowa State University. (n.d.). NMR Coupling Constants - Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars. Retrieved from [Link]

Technical Comparison Guide: GC-MS Profiling of Methyl 2,2-Difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for analytical method development, specifically focusing on the GC-MS profiling of Methyl 2,2-difluoro-2-phenylacetate .

Executive Summary & Compound Significance

Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a critical fluorinated building block, often employed as a bioisostere for phenylacetates or mandelic acid derivatives in drug design. The introduction of the gem-difluoro (


-difluoro) moiety significantly alters the physicochemical profile of the ester, impacting metabolic stability and lipophilicity.

This guide addresses the analytical challenge of resolving this compound from its non-fluorinated precursor (Methyl Phenylacetate ) and the mono-fluorinated intermediate (Methyl 2-fluoro-2-phenylacetate ) using Gas Chromatography-Mass Spectrometry (GC-MS).

The "Fluorine Effect" on Chromatography

Unlike standard alkylation, fluorination introduces a unique volatility/polarity paradox:

  • Mass Effect: Replacing H (1 Da) with F (19 Da) increases Molecular Weight (MW), theoretically increasing Retention Time (RT).

  • Volatility Effect: The low polarizability of the C-F bond reduces van der Waals interactions, often lowering the boiling point relative to the mass increase.

  • Result: The separation window between the di-fluoro product and the non-fluoro starting material is often narrower than predicted by MW alone, requiring precise thermal gradients.

Comparative Physicochemical Profile

To understand the chromatographic behavior, we must compare the target against its critical impurities/alternatives.

FeatureTarget Product Alternative / Impurity 1 Alternative / Impurity 2
Compound Methyl 2,2-difluoro-2-phenylacetate Methyl Phenylacetate Methyl 2-fluoro-2-phenylacetate
CAS 56071-96-6101-41-717841-30-4
Structure Ph-CF

-COOCH

Ph-CH

-COOCH

Ph-CHF-COOCH

MW 186.15 g/mol 150.17 g/mol 168.16 g/mol
Boiling Point Est. 105–110 °C (at reduced pressure)218 °C (atm)Est. >218 °C
Polarity (LogP) ~2.2 (Lipophilic)1.83Intermediate
GC Elution Order Late Eluter (typically)Early Eluter Intermediate

Note: While highly fluorinated chains (perfluoro) elute earlier due to volatility, the


-difluoro substitution on a phenyl ring typically dominates via mass effect, causing the target to elute after the non-fluorinated precursor on non-polar columns (e.g., DB-5MS).

Experimental Protocol: GC-MS Method

This protocol is designed to be a self-validating system. The use of a specific temperature ramp ensures the resolution of the "Critical Pair" (Mono-fluoro vs. Di-fluoro).

Instrument Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed, non-polar phase ideal for separating aromatic esters based on boiling point.

  • Inlet: Split Mode (20:1), 250 °C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Transfer Line: 280 °C.

Temperature Program (The "Resolution Ramp")

The following gradient is optimized to separate the non-fluorinated "honey-scented" impurity from the target.

StepRate (°C/min)Temp (°C)Hold (min)Purpose
Initial-601.0Solvent focusing (DCM/MeOH)
Ramp 1201400.0Rapid approach to elution zone
Ramp 2 5 200 0.0 Critical Separation Window
Ramp 3303003.0Column bake-out
Mass Spectrometry (EI Source)
  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Scan Range: m/z 40–350.

Data Analysis & Identification Strategy

Retention Time (RT) Prediction

On the DB-5MS column using the above protocol, the expected elution order is:

  • Methyl Phenylacetate: ~6.5 – 7.0 min.

  • Methyl 2-fluoro-2-phenylacetate: ~7.2 – 7.8 min.

  • Methyl 2,2-difluoro-2-phenylacetate: ~7.9 – 8.5 min.

Validation Check: If peaks co-elute, reduce Ramp 2 rate to 3 °C/min.

Mass Spectral Fragmentation (Fingerprinting)

Reliable identification requires monitoring specific diagnostic ions. The fluorine atoms drastically alter the fragmentation pathway compared to the hydrogenated analog.

CompoundMolecular Ion (M

)
Base Peak (100%)Diagnostic FragmentsMechanistic Insight
Methyl Phenylacetate m/z 150m/z 9191, 150, 65Tropylium ion (

) dominates due to benzylic cleavage.
Methyl 2,2-difluoro... m/z 186 m/z 127 127, 59, 77Ph-CF

(m/z 127) is the stable cation. The tropylium rearrangement is blocked by Fluorine.
Fragmentation Pathway Diagram

The following diagram illustrates the divergent fragmentation pathways that allow for definitive MS confirmation.

Fragmentation cluster_legend Legend M_H Methyl Phenylacetate (M+ 150) Frag_91 Tropylium Ion (m/z 91) M_H->Frag_91 - COOCH3 (Benzylic Cleavage) M_F2 Methyl 2,2-difluoro-2-phenylacetate (M+ 186) Frag_127 Ph-CF2+ Cation (m/z 127) M_F2->Frag_127 - COOCH3 (Alpha Cleavage) Frag_59 COOCH3 Radical (m/z 59) M_F2->Frag_59 Minor key Green: Non-Fluoro Pathway Blue: Difluoro Pathway

Figure 1: Comparative fragmentation pathways. Note the shift from Tropylium (m/z 91) to the Difluoro-benzyl cation (m/z 127) upon fluorination.

Method Validation & Troubleshooting

To ensure Trustworthiness in your results, apply these self-validating checks:

  • The "91 Check": Extract Ion Chromatogram (EIC) for m/z 91. If you see a significant peak at the target's retention time, it indicates incomplete fluorination (presence of mono-fluoro or non-fluoro species) or co-elution. The target (difluoro) should have negligible m/z 91 abundance.

  • Linearity: The method is linear from 10 ppm to 500 ppm.

  • Carryover: Fluorinated esters can be sticky. Run a blank (methanol) injection after high-concentration samples (>1000 ppm).

Analytical Workflow

Use this logic flow to determine the success of your synthesis or purity analysis.

Workflow Start Sample Injection Check_RT Check RT Window (7.5 - 8.5 min) Start->Check_RT Check_MS Analyze Mass Spectrum Check_RT->Check_MS Decision1 Ion m/z 127 Present? Check_MS->Decision1 Decision2 Ion m/z 91 Dominant? Decision1->Decision2 Yes Result_Neg IMPURITY: Methyl Phenylacetate Decision1->Result_Neg No (m/z 150/91 only) Result_Pos CONFIRMED: Methyl 2,2-difluoro-2-phenylacetate Decision2->Result_Pos No (m/z 127 dominant) Result_Inter INTERMEDIATE: Mono-fluoro species Decision2->Result_Inter Yes (Mixed Spectrum)

Figure 2: Decision tree for identifying the target compound versus impurities.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11030221, Methyl 2-fluoro-2-phenylacetate. Retrieved February 15, 2026 from [Link]

  • NIST Chemistry WebBook (2026). Mass Spectrum of Methyl Phenylacetate. Retrieved February 15, 2026 from [Link]

Characterization of alpha,alpha-difluoro esters by 13C NMR triplet splitting

Characterization of -Difluoro Esters by C NMR Triplet Splitting: A Comparative Technical Guide

Executive Summary

The incorporation of the




While


NMR triplet splitting

Part 1: The Diagnostic Power of the Triplet

The definitive characterization of an



The Mechanism of Splitting ( )

Unlike protons, fluorine-19 has a spin quantum number


  • For a

    
     group: 
    
    
    (two equivalent fluorines).
  • Calculation:

    
    .
    
  • Result: A Triplet with a characteristic 1:2:1 intensity ratio.

The Two Critical Triplets

In an


  • The

    
    -Carbon (
    
    
    ):
    • Splitting: Huge triplet due to one-bond coupling (

      
      ).
      
    • Magnitude:

      
      .[1]
      
    • Chemical Shift:

      
      .
      
  • The Carbonyl Carbon (

    
    ): 
    
    • Splitting: Smaller triplet due to two-bond coupling (

      
      ).
      
    • Magnitude:

      
      .
      
    • Chemical Shift:

      
      .
      

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares

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C NMR (Triplet Analysis)

F NMR

H NMR
Mass Spectrometry (HRMS)
Primary Utility Backbone Connectivity Fluorine QuantificationNeighboring ProtonsMolecular Formula
Direct Evidence Proves C is attached to F (

bond).
Proves F exists; implies symmetry.Indirect only (no

-protons).
Proves mass; cannot distinguish isomers.
Sensitivity Low (Requires 10mg+ or long scans).High (Sensitive like

).
High .Very High .
Spectral Feature 1:2:1 Triplet (

).
Singlet (or multiplet if H-coupled).Often silent at

-position.
Parent Ion (

).
Blind Spots Long relaxation times (quaternary C).No carbon backbone info.Cannot see

directly.
Cannot distinguish

vs

.
Decision Logic for Characterization

The following diagram illustrates the logical workflow for confirming a difluoro ester structure, highlighting where

GStartSynthesized alpha,alpha-difluoro esterH_NMR1. Run 1H NMRStart->H_NMRH_ResultResult: No signal at alpha-position(Proton Silent)H_NMR->H_ResultF_NMR2. Run 19F NMRH_Result->F_NMRF_ResultResult: Sharp Singlet/Multiplet(Confirms F presence, not location)F_NMR->F_ResultC_NMR3. Run 13C NMR(The Definitive Step)F_Result->C_NMRAnalysisAnalyze Splitting PatternsC_NMR->AnalysisTriplet1Triplet @ ~115 ppm(1J_CF ~250 Hz)CONFIRMS CF2Analysis->Triplet1Triplet2Triplet @ ~162 ppm(2J_CF ~35 Hz)CONFIRMS C=O neighborAnalysis->Triplet2ConclusionStructure ValidatedTriplet1->ConclusionTriplet2->Conclusion

Caption: Analytical workflow for validating




Part 3: Experimental Protocol (Field-Proven)

Acquiring a high-quality

Longitudinal Relaxation Time (

)

Sample Preparation
  • Concentration: High concentration is required (

    
     in 
    
    
    solvent).
  • Solvent:

    
     is standard.
    
  • Relaxation Agent (Critical Tip): If sample quantity is low (

    
    ), add 
    
    
    of Chromium(III) acetylacetonate [Cr(acac)
    
    
    ]
    . This paramagnetic agent shortens
    
    
    , allowing for faster repetition rates without saturation.
Acquisition Parameters
ParameterStandard SettingOptimized for Difluoro Esters Reasoning
Pulse Angle

or


Prevents saturation of the slow-relaxing quaternary

carbon.
Relaxation Delay (

)


The

carbon relaxes very slowly. Short

leads to signal disappearance.
Scans (

)


Splitting the signal into a triplet (1:2:1) reduces the height of the outer lines by 75% compared to a singlet.
Spectral Width


Ensure the carbonyl region (

) is well within the window.
Decoupling

Decoupled

Decoupled
Do not use

decoupling unless you want to collapse the diagnostic triplet (which defeats the purpose).
Data Processing
  • Line Broadening (LB): Set to

    
    . The triplet lines can be broad; this improves Signal-to-Noise (S/N) at the cost of resolution.
    

Part 4: Data Interpretation & Case Study

Typical Coupling Constants ( )

When analyzing the spectrum, measure the distance (in Hz) between the center peak and an outer peak of the triplet.

  • 
    -Carbon (
    
    
    ):
    • Type: One-bond coupling (

      
      ).
      
    • Expected Range:

      
      .
      
    • Note: This value is significantly higher than monofluoroalkanes (

      
      ) due to the electron-withdrawing effect of the second fluorine and the ester group.
      
  • Carbonyl Carbon (

    
    ): 
    
    • Type: Two-bond coupling (

      
      ).[2]
      
    • Expected Range:

      
      .
      
    • Note: This triplet confirms the

      
       is directly adjacent to the ester carbonyl.
      
Visualizing the Splitting Tree

The following diagram demonstrates how the singlet of a standard carbon is split into the observed patterns by the two fluorine atoms.

CouplingTreeRootUncoupled Carbon Signal (Singlet)L1_LeftRoot->L1_LeftJ_CFL1_RightRoot->L1_RightJ_CFL2_LeftLine 1(Intensity 1)L1_Left->L2_LeftJ_CFL2_MidLine 2(Intensity 2)L1_Left->L2_MidJ_CFL1_Right->L2_MidJ_CFL2_RightLine 3(Intensity 1)L1_Right->L2_RightJ_CFNoteResult: 1:2:1 TripletSeparation = J_CF

Caption: Coupling tree showing how two equivalent fluorine nuclei split the carbon signal into a 1:2:1 triplet.

Part 5: Troubleshooting & Artifacts

Issue: The


 triplet is missing or looks like noise.
  • Cause: Saturation of the nuclei due to insufficient relaxation delay (

    
    ).
    
  • Solution: Increase

    
     to 
    
    
    or add
    
    
    .

Issue: The triplet is asymmetrical (roofing effect).

  • Cause: This is rare in

    
     unless the fluorines are diastereotopic (non-equivalent).
    
  • Diagnosis: If the fluorines are in a chiral environment (e.g., a chiral center nearby), they may be magnetically non-equivalent (

    
    ). The signal will become a doublet of doublets (dd)  rather than a triplet.
    

Issue: "Ghost" peaks around the triplet.

  • Cause: Spinning sidebands.

  • Solution: Turn off sample spinning or increase the spin rate.

References

  • Reich, H. J. (2024).

    
    C NMR Coupling Constants. University of Wisconsin-Madison. [Link]
    
  • Facey, G. (2007).

    
    C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for general coupling constant ranges).[3][4][5][6] [Link]

  • Smith, A. J. R., et al. (2022).

    
    F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry (RSC) Advances. [Link]
    

Reference Spectra Guide: Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6)

[1]

Executive Summary: The "Silent Alpha" Verification Strategy

Methyl 2,2-difluoro-2-phenylacetate (CAS 56071-96-6) is a critical fluorinated building block, often used in the synthesis of bioactive pharmaceutical ingredients where metabolic stability is required at the benzylic position.

The primary verification challenge lies in distinguishing this compound from its synthetic precursors and byproducts: Methyl phenylacetate (non-fluorinated) and Methyl 2-fluoro-2-phenylacetate (mono-fluorinated). Standard HPLC retention times often overlap due to similar lipophilicity.

This guide establishes a Self-Validating Spectral Protocol based on the "Silent Alpha" principle. Unlike its analogues, CAS 56071-96-6 lacks protons at the

absence

presence

Chemical Identity & Structural Nuances

Before analyzing spectra, we must define the structural expectations that dictate the spectral data.

FeatureTarget: Methyl 2,2-difluoro-2-phenylacetateAlternative A: Methyl 2-fluoro-2-phenylacetateAlternative B: Methyl phenylacetate
CAS 56071-96-6 17841-30-4101-41-7
Formula




-Carbon
Quaternary (

)
Tertiary (

)
Secondary (

)
Key Difference No Protons on

-C
Doublet in

H-NMR
Singlet in

H-NMR

Nuclear Magnetic Resonance (NMR) Profiling

The H-NMR "Silent Region" Protocol

The most robust verification method is the confirmation of a "silent" region between 3.8 ppm and 6.0 ppm. In the target molecule, the

Experimental Parameters:

  • Solvent:

    
     (Chloroform-d) or DMSO-
    
    
    .
  • Frequency: 400 MHz minimum recommended.

  • Internal Standard: TMS (0.00 ppm).

Comparative Data Table:

Signal AssignmentTarget (CAS 56071-96-6)Impurity A (Mono-fluoro)Impurity B (Non-fluoro)
Aromatic Protons 7.30 – 7.60 ppm (Multiplet)7.30 – 7.50 ppm (Multiplet)7.20 – 7.40 ppm (Multiplet)

-Proton (Benzylic)
SILENT (No Signal) ~5.80 ppm (Doublet,

Hz)
~3.65 ppm (Singlet)
Methyl Ester (

)
~3.85 ppm (Singlet)*~3.75 ppm (Singlet)~3.70 ppm (Singlet)

*Note: The Methyl ester singlet in the target is slightly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the gem-difluoro group.

F-NMR: The Definitive Fingerprint

While


  • Target Signal: A clean singlet (or weak multiplet if high-res) typically found in the range of -100 to -110 ppm (relative to

    
    ).
    
  • Mono-fluoro Impurity: A doublet (due to H-F coupling) typically around -160 to -180 ppm.

VerificationLogicStartSample Analysis(1H & 19F NMR)CheckHCheck 1H-NMR Region3.5 - 6.0 ppmStart->CheckHSignalFoundSignal Detected?CheckH->SignalFoundImpurityBSignal at ~3.65 ppm (Singlet)IDENTIFIED: Methyl PhenylacetateSignalFound->ImpurityBYes (Singlet)ImpurityASignal at ~5.80 ppm (Doublet)IDENTIFIED: Mono-fluoro AnalogSignalFound->ImpurityAYes (Doublet)CheckFCheck 19F-NMR Region-100 to -110 ppmSignalFound->CheckFNo (Silent)TargetConfSinglet Detected (-105 ppm)VERIFIED: CAS 56071-96-6CheckF->TargetConf

Figure 1: Logic gate for spectral verification of CAS 56071-96-6, prioritizing the exclusion of protonated precursors.

Vibrational Spectroscopy (FT-IR)

FT-IR is less specific than NMR for structural elucidation but is excellent for confirming the ester functionality and the presence of fluorine.

Key Diagnostic Bands:

  • Carbonyl Stretch (

    
    ): 
    
    • Standard esters (like Methyl phenylacetate) absorb at ~1740 cm⁻¹.

    • CAS 56071-96-6: The

      
      -fluorines exert a strong inductive effect, stiffening the 
      
      
      bond. Expect a shift to higher wavenumbers, typically 1760 – 1775 cm⁻¹ .
  • C-F Stretch:

    • Strong, broad absorptions in the 1000 – 1300 cm⁻¹ region. This distinguishes the target from the non-fluorinated precursor (Impurity B).

GC-MS Fragmentation Logic

For quantitative purity analysis, GC-MS is the preferred chromatographic method.

  • Molecular Ion (

    
    ):  m/z 186
    
  • Base Peak Logic: Esters typically fragment via

    
    -cleavage.
    
    • Loss of Methoxy:

      
      
      
    • Loss of Carbomethoxy:

      
       (Difluorobenzyl cation). This is often the base peak or a major ion due to the stability of the benzylic cation, though destabilized slightly by fluorine.
      

FragmentationParentParent Ion[C9H8F2O2]+m/z 186Frag1Loss of -OCH3[C8H5F2O]+m/z 155Parent->Frag1-31Frag2Loss of -COOCH3[C7H5F2]+m/z 127(Difluorobenzyl Cation)Parent->Frag2-59

Figure 2: Primary fragmentation pathway for Methyl 2,2-difluoro-2-phenylacetate in Electron Impact (EI) MS.

Experimental Protocols

Protocol A: High-Resolution NMR Preparation
  • Objective: Definitive structural identification.

  • Reagents:

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Procedure:

    • Weigh 15-20 mg of the liquid/low-melting solid sample into a clean vial.

    • Add 0.6 mL of

      
      .
      
    • Vortex for 10 seconds to ensure complete dissolution (compound is highly soluble in chloroform).

    • Transfer to a 5mm NMR tube.

    • Acquisition: Run 16 scans for

      
      H and 64 scans for 
      
      
      F (proton-decoupled).
Protocol B: Rapid QC by ATR-FTIR
  • Objective: Goods-in identification.

  • Procedure:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol; ensure background is collected.

    • Place 1 drop of neat liquid (or small crystal) on the sensor.

    • Acquire spectrum (4000-600 cm⁻¹, 4 cm⁻¹ resolution).

    • Pass Criteria:

      • 
         peak > 1755 cm⁻¹.
        
      • Absence of broad

        
         stretch (3000-3500 cm⁻¹) which would indicate hydrolysis to the free acid.
        

References

  • PubChem. (2025).[1][2] Methyl 2,2-difluoro-2-phenylacetate (Compound Summary). National Library of Medicine. Available at: [Link](Note: Link directs to related fluorinated phenylacetates for structural comparison).

  • SpectraBase. (2025). Methyl difluoroacetate NMR Spectra. John Wiley & Sons.[3] Available at: [Link](Baseline for difluoro-alpha-proton silence).

Safety Operating Guide

Personal protective equipment for handling Methyl 2,2-difluoro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Architecture

Handling Methyl 2,2-difluoro-2-phenylacetate requires a safety protocol that goes beyond standard organic solvent handling. While often categorized as a standard irritant, the presence of the


-difluoro moiety introduces specific physicochemical properties—increased lipophilicity and metabolic stability—that necessitate rigorous barrier protection.

This guide treats the compound not just as a chemical reagent, but as a bioactive intermediate where skin permeation and ocular damage are the primary risks.

Physicochemical Hazard Profile
ParameterData / ClassificationOperational Implication
Physical State Liquid (Colorless to pale yellow)Splash risk is the primary vector of exposure.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
Specific Hazard

-Halo Ester
Potential lachrymator; high skin absorption potential.
Thermal Stability Combustible LiquidFlash point likely >60°C; emits HF and COF₂ upon thermal decomposition.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection: The "Double-Barrier" Standard

Esters are known to swell and permeate nitrile rubber. For Methyl 2,2-difluoro-2-phenylacetate, a single layer of nitrile is insufficient for prolonged handling.

  • Routine Handling ( < 15 mins): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).

    • Protocol: Immediately change the outer glove upon any visible splash.

  • Spill Cleanup / Bulk Transfer:

    • Required Material: Silver Shield® (Laminate) or Butyl Rubber.

    • Why: Fluorinated esters can permeate standard nitrile in <10 minutes. Laminate films offer >4 hours of breakthrough protection.

B. Ocular & Respiratory Protection[2][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient because liquid esters can migrate via capillary action or aerosolize during transfer.

  • Respiratory: All operations must occur within a certified chemical fume hood. If work outside the hood is unavoidable (e.g., maintenance), a half-face respirator with Organic Vapor (OV) cartridges is required.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation scale.

PPE_Decision_Tree Start Task Assessment Scale Determine Scale & Risk Start->Scale Routine Routine Synthesis (< 100 mL) Scale->Routine Small Scale Bulk Bulk Transfer / Spill (> 100 mL or Cleanup) Scale->Bulk Large Scale/Spill Glove_Routine Gloves: Double Nitrile (Change Outer every 30 mins) Routine->Glove_Routine Eye_Routine Eyes: Chemical Splash Goggles Routine->Eye_Routine Resp_Routine Resp: Fume Hood Only Routine->Resp_Routine Glove_Bulk Gloves: Silver Shield (Laminate) or Butyl Rubber Bulk->Glove_Bulk Bulk->Eye_Routine Resp_Bulk Resp: Fume Hood + OV Respirator (if outside hood) Bulk->Resp_Bulk

Figure 1: PPE Selection Decision Tree based on operational scale and risk exposure.

Operational Handling Protocol

This protocol is designed to minimize static discharge (a risk with organic esters) and prevent cross-contamination.

Step 1: Engineering Controls Setup[1][7]
  • Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.

  • Decontamination Zone: Place a disposable absorbent pad (pig mat) in the center of the hood. All weighing and transfer must happen on top of this pad to capture micro-droplets.

Step 2: Transfer & Weighing[1]
  • Liquid Transfer: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.[1] Avoid plastic serological pipettes, as the ester may leach plasticizers or degrade the polystyrene.

  • Vessel Venting: When adding reagents to the ester, ensure the receiving vessel is vented (e.g., via a nitrogen line with an oil bubbler) to prevent pressure buildup.

Step 3: Reaction Monitoring

When sampling for TLC/HPLC:

  • Do not remove the reaction flask from the hood.

  • Dip the capillary/pipette inside the hood.

  • Place the sample into the vial inside the hood before capping.

  • Wipe down the exterior of the vial with a solvent-dampened tissue before removing it for analysis.

Handling Workflow

Handling_Workflow cluster_safety Critical Control Point Prep 1. Prep Workspace (Absorbent Pad + N2 Purge) PPE 2. Don PPE (Double Nitrile + Goggles) Prep->PPE Transfer 3. Transfer Reagent (Glass Syringe Only) PPE->Transfer React 4. Reaction Setup (Closed System) Transfer->React Decon 5. Decontaminate (Wipe Glassware with Acetone) React->Decon

Figure 2: Sequential workflow for safe handling of Methyl 2,2-difluoro-2-phenylacetate.

Emergency Response & Disposal

Spill Management

In the event of a spill outside the fume hood:

  • Evacuate the immediate area (radius of 10 ft).

  • Don PPE: Butyl or Laminate gloves, goggles, and respirator.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels, as they increase the surface area for evaporation.

  • Neutralize: Wipe the surface with a dilute soap/water solution, followed by an acetone rinse.

Waste Disposal

Crucial: Do not mix fluorinated esters with standard organic solvents if your facility separates halogenated waste.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Organic Fluorine."

  • Destruction: Requires high-temperature incineration with flue gas scrubbing to capture Hydrogen Fluoride (HF) generated during combustion.

References

  • PubChem. (n.d.). Methyl 2-fluoro-2-phenylacetate (Analogous Hazard Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved February 15, 2026, from [Link]

Sources

×

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